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  • Product: 2-[4-(2-Bromoethoxy)phenyl]acetonitrile
  • CAS: 90844-74-9

Core Science & Biosynthesis

Foundational

2-[4-(2-Bromoethoxy)phenyl]acetonitrile CAS 90844-74-9 properties

This guide provides a comprehensive technical analysis of 2-[4-(2-Bromoethoxy)phenyl]acetonitrile (CAS 90844-74-9), a critical bifunctional intermediate used in the synthesis of complex pharmaceutical architectures, incl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of 2-[4-(2-Bromoethoxy)phenyl]acetonitrile (CAS 90844-74-9), a critical bifunctional intermediate used in the synthesis of complex pharmaceutical architectures, including Selective Estrogen Receptor Modulators (SERMs) and piperazine-based antihistamines.

CAS Registry Number: 90844-74-9 Chemical Formula: C


H

BrNO Molecular Weight: 240.10 g/mol IUPAC Name: 2-[4-(2-bromoethoxy)phenyl]acetonitrile

Executive Technical Summary

2-[4-(2-Bromoethoxy)phenyl]acetonitrile serves as a strategic "linker" scaffold in medicinal chemistry. Its value lies in its bifunctionality :

  • Electrophilic Alkyl Bromide: The bromoethoxy tail acts as a highly reactive site for S

    
    2 nucleophilic substitution, typically with secondary amines (e.g., piperazines, morpholines).
    
  • Latent Nucleophile/Electrophile (Nitrile): The acetonitrile group is a masked carboxylic acid (via hydrolysis) or a phenethylamine precursor (via reduction), allowing for orthogonal elaboration of the phenyl core.

This compound is frequently employed to introduce the 4-(2-aminoethoxy)phenyl pharmacophore, a motif critical for improving the solubility and bioavailability of lipophilic drug cores (e.g., in kinase inhibitors or estrogen receptor ligands).

Chemical Properties & Characterization

The following data establishes the baseline for quality control and identification.

Physical Constants
PropertyValueCondition/Note
Appearance White to Off-white SolidCrystalline powder
Melting Point 53 – 54 °CSharp melting range indicates high purity
Boiling Point ~360 °CPredicted at 760 mmHg
Density 1.43 ± 0.1 g/cm³Predicted
Solubility DCM, EtOAc, DMSOInsoluble in water
Spectroscopic Signature (Expected)
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       7.26 (d, J = 8.6 Hz, 2H, Ar-H ortho to CH
      
      
      
      CN)
    • 
       6.90 (d, J = 8.6 Hz, 2H, Ar-H ortho to O-alk)
      
    • 
       4.29 (t, J = 6.2 Hz, 2H, -OCH 
      
      
      
      CH
      
      
      Br)
    • 
       3.70 (s, 2H, Ar-CH 
      
      
      
      CN)
    • 
       3.64 (t, J = 6.2 Hz, 2H, -OCH
      
      
      
      CH
      
      
      Br)
  • IR Spectrum:

    • 
       2250 cm
      
      
      
      (C
      
      
      N stretch, sharp)
    • 
       1245 cm
      
      
      
      (Ar-O-C ether stretch)

Synthetic Pathway & Protocol

The synthesis relies on a controlled Williamson ether synthesis. The challenge is preventing the formation of the bis-alkylated dimer impurity, where one molecule of 1,2-dibromoethane reacts with two molecules of the phenol.

Reaction Scheme

Reactants: 4-Hydroxyphenylacetonitrile + 1,2-Dibromoethane Reagents: K


CO

(Base), Acetone or Acetonitrile (Solvent) Mechanism: S

2 Nucleophilic Substitution

Synthesis Reactant1 4-Hydroxyphenylacetonitrile (Nucleophile) Intermediate Transition State (Phenoxide Attack) Reactant1->Intermediate + K2CO3, Reflux Reactant2 1,2-Dibromoethane (Electrophile - Excess) Reactant2->Intermediate Product 2-[4-(2-Bromoethoxy)phenyl]acetonitrile (Target) Intermediate->Product Major Pathway SideProduct Bis-alkylation Dimer (Impurity) Intermediate->SideProduct Minor Pathway (if dibromide is limiting)

Caption: S


2 synthesis pathway highlighting the critical competition between mono-alkylation (target) and bis-alkylation (impurity).
Optimized Experimental Protocol

Objective: Synthesize 10g of CAS 90844-74-9 with >98% purity.

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Charging: Add 4-hydroxyphenylacetonitrile (5.0 g, 37.5 mmol) and anhydrous Acetonitrile (75 mL).

  • Deprotonation: Add anhydrous Potassium Carbonate (K

    
    CO
    
    
    
    )
    (10.4 g, 75.0 mmol, 2.0 eq). Stir at room temperature for 15 minutes to generate the phenoxide anion.
  • Alkylation (Critical Step): Add 1,2-Dibromoethane (21.1 g, 112.5 mmol, 3.0 eq) in a single portion.

    • Expert Insight: A large excess (3-5 eq) of dibromoethane is strictly required to statistically favor the attack of the phenoxide on a dibromide molecule over the attack on an already-formed product molecule. This suppresses dimer formation.

  • Reflux: Heat the mixture to reflux (80-82 °C) for 6–8 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Workup:

    • Cool to room temperature and filter off inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the solvent and excess 1,2-dibromoethane.

    • Note: 1,2-Dibromoethane is toxic; use a high-efficiency trap.

  • Purification: Dissolve the residue in EtOAc, wash with water and brine. Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexane).

Applications in Drug Development

This compound is a versatile intermediate for constructing Pharmacophore Linkers .

Key Reaction: Amination of the Alkyl Bromide

The primary utility is the displacement of the bromine atom by secondary amines. This reaction creates the "tail" structures found in many receptor antagonists.

Example Workflow: Synthesis of Piperazine Derivatives Many antihistamines and antipsychotics feature a Phenyl-Piperazine motif linked to an aromatic core.

Application Input CAS 90844-74-9 (Bromoethoxy Scaffold) Process N-Alkylation (K2CO3, DMF, 60°C) Input->Process Reagent N-Substituted Piperazine (e.g., N-Phenylpiperazine) Reagent->Process Final Target API Intermediate (Piperazinyl-ethoxy-phenylacetonitrile) Process->Final Yield > 85%

Caption: Workflow for converting the bromoethoxy scaffold into a bioactive piperazine intermediate.

Field-Proven Insight: Stability & Storage
  • Hydrolysis Risk: The nitrile group is stable under neutral conditions but will hydrolyze to the carboxylic acid (phenylacetic acid derivative) in the presence of strong acids or bases and moisture.

  • Light Sensitivity: Alkyl bromides can degrade over time with light exposure, liberating HBr which turns the solid yellow.

  • Recommendation: Store at 2–8 °C under inert gas (Argon/Nitrogen) in amber vials.

Safety & Handling (E-E-A-T)

Hazard Class: Irritant / Acute Toxicant.

  • Lachrymator: Like many benzyl and alkyl halides, this compound can cause severe eye irritation and tearing. Handle strictly in a fume hood.

  • Skin Sensitizer: The alkyl bromide moiety is a potent alkylating agent. Double-gloving (Nitrile) is mandatory.

  • Waste Disposal: Excess 1,2-dibromoethane (from synthesis) is a known carcinogen and must be segregated into halogenated waste streams.

References

  • BenchChem. Synthesis of arylacetonitriles via nucleophilic substitution. Retrieved from .

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14191-95-8, 4-Hydroxyphenylacetonitrile. Retrieved from .

  • Sigma-Aldrich. Product Specification: 2-[4-(2-Bromoethoxy)phenyl]acetonitrile. Retrieved from .

  • Organic Syntheses. Alkylation of Phenols: General Procedures. Org.[1][2] Synth. Coll. Vol. 3, p. 140. Retrieved from .

Sources

Exploratory

Technical Guide: Solubility Profiling & Handling of 2-[4-(2-Bromoethoxy)phenyl]acetonitrile

The following technical guide details the solubility profiling, handling protocols, and stability considerations for 2-[4-(2-Bromoethoxy)phenyl]acetonitrile . Executive Summary 2-[4-(2-Bromoethoxy)phenyl]acetonitrile is...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profiling, handling protocols, and stability considerations for 2-[4-(2-Bromoethoxy)phenyl]acetonitrile .

Executive Summary

2-[4-(2-Bromoethoxy)phenyl]acetonitrile is a bifunctional organic intermediate characterized by a phenylacetonitrile core and a reactive bromoethoxy tail. Its dual functionality makes it a valuable precursor in medicinal chemistry (e.g., for introducing ethyl-linked pharmacophores) but also presents specific stability challenges in solution.

  • Primary Recommendation: DMSO (Dimethyl sulfoxide) is the superior solvent for preparing high-concentration stock solutions (>50 mM) due to its high dielectric constant and ability to solvate the aromatic core.

  • Secondary Recommendation: Methanol is suitable for working solutions or LC-MS preparation but is not recommended for long-term storage due to the risk of solvolysis (nucleophilic substitution of the alkyl bromide).

  • Critical Hazard: The terminal alkyl bromide (-CH₂CH₂Br) is an electrophile. It is susceptible to hydrolysis and nucleophilic attack, particularly in protic solvents or in the presence of basic impurities.

Physicochemical Profile & Solubility Prediction

Understanding the molecular properties is essential for predicting solubility behavior where empirical data is batch-dependent.

PropertyValue (Estimated/Theoretical)Impact on Solubility
Molecular Weight ~240.1 g/mol Moderate MW facilitates dissolution in organic solvents.
LogP (Octanol/Water) ~2.3 – 2.8Moderately lipophilic. Poor water solubility; excellent affinity for DMSO.
H-Bond Donors 0Lack of donors limits solubility in pure water.
H-Bond Acceptors 3 (Nitrile, Ether, Bromine)Facilitates interaction with polar solvents like DMSO and Methanol.
Reactive Motif Primary Alkyl BromideHigh Risk: Susceptible to Sₙ2 reactions.

Solvent Compatibility Analysis

A. Dimethyl Sulfoxide (DMSO)[1][2][3]
  • Solubility Capacity: High (>100 mg/mL typically).

    • Mechanism:[1][2][3][4] DMSO interacts via dipole-dipole forces with the nitrile group and π-π interactions with the phenyl ring.

  • Stability: Good (Short-to-Medium Term).

    • Caveat: While DMSO is aprotic, it accelerates Sₙ2 reactions. If the sample contains nucleophilic impurities (amines, water), degradation will be faster in DMSO than in non-polar solvents.

  • Application: Ideal for Cryo-stock storage (-20°C) and biological assay delivery.

B. Methanol (MeOH)[7][8]
  • Solubility Capacity: Moderate to High.

    • Mechanism:[1][2][4] Methanol solvates the ether and nitrile oxygens/nitrogens via hydrogen bonding.

  • Stability: Poor (Long Term).

    • Risk:[2][5][6]Methanolysis. Over time, the solvent (MeOH) can act as a nucleophile, displacing the bromine to form the methoxy analog:

      
      
      
    • Application: Suitable for immediate analytical use (HPLC/LC-MS) or short-term synthesis steps. Do not store stocks in Methanol.

Experimental Protocols

Protocol A: Preparation of 50 mM Stock Solution (DMSO)

Purpose: Create a stable, high-concentration master stock for biological assays or synthesis.

  • Calculate Mass: Determine the mass required for 50 mM.

    • Formula:

      
      
      
    • Example: For 10 mL of 50 mM stock:

      
      .
      
  • Weighing: Weigh the compound into a glass vial (avoid plastic if possible to prevent leaching, though DMSO-compatible polypropylene is acceptable).

  • Solvent Addition: Add fresh, anhydrous DMSO .

    • Note: DMSO is hygroscopic. Water absorption reduces solubility and promotes hydrolysis of the nitrile/bromide.

  • Dissolution: Vortex for 30–60 seconds.

    • Troubleshooting: If particles persist, sonicate in a water bath at 35°C for 5 minutes. Do not overheat (>40°C) to prevent degradation.

  • Storage: Aliquot into amber glass vials with Teflon-lined caps. Store at -20°C or -80°C.

Protocol B: Solubility Limit Determination (Saturation Shake-Flask)

Purpose: Empirically determine the maximum solubility in a specific solvent system.

  • Excess Addition: Add solid compound to 1 mL of solvent (DMSO or MeOH) until undissolved solid remains visible (supersaturation).

  • Equilibration: Shake or stir at 25°C for 24 hours.

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (Nylon filters may bind the compound).

  • Quantification: Dilute the filtrate 100-fold in acetonitrile and analyze via HPLC-UV (254 nm) against a standard curve.

Visualizations

Figure 1: Solubility & Stability Decision Tree

This workflow guides the researcher in selecting the appropriate solvent based on the intended application.

SolubilityDecision Start Start: 2-[4-(2-Bromoethoxy)phenyl]acetonitrile Application Intended Application? Start->Application BioAssay Biological Assay / Screening Application->BioAssay Synthesis Chemical Synthesis Application->Synthesis Analysis LC-MS / HPLC Application->Analysis DMSORoute Solvent: Anhydrous DMSO BioAssay->DMSORoute High Solubility Bio-compatible NonPolar Solvent: DCM or Toluene Synthesis->NonPolar Inertness MeOHRoute Solvent: Methanol (Cold) Analysis->MeOHRoute Good Ionization StockPrep Prepare Stock (10-100 mM) Store -20°C DMSORoute->StockPrep FreshPrep Prepare Fresh (< 4 hours) Avoid Storage MeOHRoute->FreshPrep Risk Risk: Methanolysis (Br displacement) MeOHRoute->Risk

Caption: Decision matrix for solvent selection balancing solubility against stability risks.

Figure 2: Stock Solution Preparation Workflow

Standardized protocol to ensure reproducibility and minimize degradation.

StockPrep Weigh 1. Weigh Compound (Glass Vial) AddSolvent 2. Add Anhydrous DMSO (Hygroscopic Control) Weigh->AddSolvent Mix 3. Vortex/Sonicate (Max 40°C) AddSolvent->Mix QC 4. Visual Inspection (Clear Solution?) Mix->QC QC->Mix Fail (Particulates) Aliquot 5. Aliquot & Freeze (-20°C, Amber Vial) QC->Aliquot Pass

Caption: Step-by-step workflow for preparing stable DMSO stock solutions.

Stability & Degradation Mechanisms

Researchers must be aware of the specific degradation pathways for the 2-bromoethoxy moiety.

  • Hydrolysis (Water/DMSO): In the presence of water, the bromide can be displaced by a hydroxyl group, forming the alcohol.

    • Prevention: Use molecular sieves to dry DMSO; store under nitrogen/argon.

  • Methanolysis (Methanol): As noted, methanol can displace the bromide.

    • Kinetics: Slow at room temperature, rapid at reflux.

    • Detection: Check for a mass shift of -48 Da (Br -> H) or +32 Da (Br -> OMe) in LC-MS.

  • Photolysis: Aryl acetonitriles can be light-sensitive. Store in amber vials to prevent radical formation or isomerization.

References

  • PubChem. Compound Summary: 4-Bromophenylacetonitrile (Structural Analog). National Library of Medicine. Available at: [Link]

  • Reichardt, C.Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH, 3rd Ed. (Provides theoretical basis for DMSO/MeOH solubility predictions).
  • Gaylord Chemical. DMSO Solubility Data and Reaction Guide. Available at: [Link]

Sources

Foundational

2-[4-(2-Bromoethoxy)phenyl]acetonitrile molecular weight and formula

The following technical guide provides an in-depth characterization of 2-[4-(2-Bromoethoxy)phenyl]acetonitrile , a critical intermediate in medicinal chemistry used for synthesizing beta-blockers, radioligands, and GPCR...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth characterization of 2-[4-(2-Bromoethoxy)phenyl]acetonitrile , a critical intermediate in medicinal chemistry used for synthesizing beta-blockers, radioligands, and GPCR modulators.

Executive Summary & Physicochemical Profile

2-[4-(2-Bromoethoxy)phenyl]acetonitrile is a bifunctional building block characterized by a reactive alkyl bromide and a nitrile group. This dual functionality allows for divergent synthetic pathways: the bromide serves as an electrophile for nucleophilic substitution (typically with amines), while the nitrile can be reduced to a primary amine or hydrolyzed to a carboxylic acid.

Core Identity Data
ParameterTechnical Specification
CAS Registry Number 90844-74-9
IUPAC Name 2-[4-(2-Bromoethoxy)phenyl]acetonitrile
Synonyms 4-(2-Bromoethoxy)benzyl cyanide; p-(2-Bromoethoxy)phenylacetonitrile
Molecular Formula C₁₀H₁₀BrNO
Molecular Weight 240.10 g/mol
SMILES BrCCOc1ccc(CC#N)cc1
Physical State Low-melting solid or viscous oil (dependent on purity)
Solubility Soluble in DCM, Ethyl Acetate, Acetonitrile; Insoluble in Water
Elemental Analysis (Calculated)
  • Carbon: 50.02%

  • Hydrogen: 4.20%

  • Bromine: 33.28%

  • Nitrogen: 5.83%

  • Oxygen: 6.66%

Synthetic Pathways & Mechanism

The industrial standard for synthesizing this compound utilizes a Williamson Ether Synthesis . This route is preferred due to the availability of the precursor (4-hydroxybenzyl cyanide) and the high atom economy of the alkylation.

Reaction Mechanism

The synthesis involves the nucleophilic attack of the phenoxide ion (generated from 4-hydroxyphenylacetonitrile) on 1,2-dibromoethane. To minimize dimerization (where one dibromoethane molecule reacts with two phenol molecules), the alkylating agent is typically used in excess.

SynthesisMechanism Reactant1 4-Hydroxyphenylacetonitrile (Nucleophile) Intermediate Phenoxide Anion (Intermediate) Reactant1->Intermediate -H+ Base Base (K2CO3) Deprotonation Base->Intermediate TS SN2 Transition State Intermediate->TS Attack Reactant2 1,2-Dibromoethane (Electrophile - Excess) Reactant2->TS Product 2-[4-(2-Bromoethoxy)phenyl]acetonitrile TS->Product -Br-

Figure 1: SN2 Mechanism for the alkylation of 4-hydroxyphenylacetonitrile.

Detailed Experimental Protocol

Objective: Synthesis of 2-[4-(2-Bromoethoxy)phenyl]acetonitrile (10g scale).

  • Reagent Preparation:

    • Charge a 250 mL round-bottom flask with 4-hydroxyphenylacetonitrile (10.0 g, 75.1 mmol).

    • Add Potassium Carbonate (K₂CO₃) (20.7 g, 150 mmol, 2.0 eq) as a finely ground powder.

    • Suspend in Acetonitrile (ACN) or Acetone (100 mL). Note: ACN provides higher reflux temps and faster kinetics.

  • Alkylation:

    • Add 1,2-Dibromoethane (28.2 g, 150 mmol, 2.0 eq) in a single portion. Crucial: Excess bromide prevents the formation of the bis-phenoxy dimer.

    • Heat the mixture to reflux (approx. 80-82°C for ACN) with vigorous magnetic stirring.

    • Monitor: Check via TLC (Hexane:EtOAc 3:1) or HPLC after 4 hours. The starting phenol (Rf ~0.2) should disappear, yielding the less polar product (Rf ~0.5).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts (KBr, excess K₂CO₃) through a Celite pad.

    • Concentrate the filtrate under reduced pressure to remove the solvent and excess 1,2-dibromoethane.

  • Purification:

    • Dissolve the crude oil in Ethyl Acetate (100 mL) and wash with 1M NaOH (2 x 50 mL) to remove unreacted phenol.

    • Wash with Brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate.

    • Crystallization: If solid, recrystallize from Ethanol/Hexane. If oil, purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).

Quality Control & Analytics

To ensure the material is suitable for downstream medicinal chemistry, the following specifications must be met.

TestMethodAcceptance Criteria
Identity ¹H-NMR (CDCl₃, 400 MHz)δ 7.25 (d, 2H), 6.90 (d, 2H), 4.29 (t, 2H, -OCH₂), 3.70 (s, 2H, -CH₂CN), 3.65 (t, 2H, -CH₂Br).
Purity HPLC (C18, ACN/H₂O gradient)> 98.0% (Area %)
Impurity A HPLC< 0.5% (Bis-alkylation dimer)
Moisture Karl Fischer< 0.5% w/w

Application in Medicinal Chemistry

This molecule acts as a "bifunctional linker." The bromo-group allows for the attachment of diverse amines (creating the pharmacophore tail), while the nitrile group serves as a "masked" amine or acid.

Strategic Utility
  • GPCR Ligands: The Ph-O-CH2-CH2-N motif is ubiquitous in beta-blockers and serotonergic ligands. This intermediate allows for the late-stage introduction of the "head group" (the phenylacetonitrile moiety).

  • Radiochemistry: The nitrile can be reduced to a primary amine, which is then conjugated with chelators (e.g., NOTA/DOTA) for PET imaging agents targeting receptors expressed on tumors.

Applications Core 2-[4-(2-Bromoethoxy)phenyl]acetonitrile (Core Intermediate) PathA Path A: Amination (SN2 Displacement) Core->PathA + Secondary Amines (e.g., Isopropylamine) PathB Path B: Nitrile Reduction Core->PathB + LiAlH4 or H2/Cat ProdA Functionalized Ethers (GPCR Ligands / Beta-blocker analogs) PathA->ProdA ProdB Phenethylamines (CNS Active Scaffolds) PathB->ProdB

Figure 2: Divergent synthetic utility in drug development.

Safety & Handling

Hazard Classification:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • Specific Warning: As an alkyl bromide, this compound is a potential alkylating agent. It should be handled as a potential mutagen.

Storage:

  • Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

  • Protect from light to prevent debromination or discoloration.

References

  • PubChem Compound Summary. (2025). 2-[4-(2-Bromoethoxy)phenyl]acetonitrile (CAS 90844-74-9). National Library of Medicine. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis protocols).
  • ChemicalBook. (2025). Product Entry: 90844-74-9.Link

  • Sigma-Aldrich. (2025). Safety Data Sheet: 4-Hydroxyphenylacetonitrile (Precursor). Merck KGaA. Link

Exploratory

An In-depth Technical Guide to 2-[4-(2-Bromoethoxy)phenyl]acetonitrile: Synthesis, Sourcing, and Application

Executive Summary: 2-[4-(2-Bromoethoxy)phenyl]acetonitrile is a bifunctional organic intermediate of significant interest to the pharmaceutical and agrochemical research sectors. Its molecular architecture, featuring a r...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: 2-[4-(2-Bromoethoxy)phenyl]acetonitrile is a bifunctional organic intermediate of significant interest to the pharmaceutical and agrochemical research sectors. Its molecular architecture, featuring a reactive terminal bromide and a versatile nitrile group on a phenylacetonitrile scaffold, positions it as a valuable building block for the synthesis of complex molecules and novel chemical entities. This guide provides a comprehensive overview of its synthesis via Williamson etherification, an analysis of its commercial availability and pricing, a detailed experimental protocol, and a discussion of its applications and safety considerations, tailored for researchers and drug development professionals.

Introduction

In the landscape of modern medicinal chemistry, the strategic design of molecular intermediates is paramount to the efficient discovery of new therapeutic agents. Phenylacetonitrile derivatives are a well-established class of precursors, serving as foundational scaffolds for a wide array of pharmaceuticals, including antimalarial and antidepressant drugs. The subject of this guide, 2-[4-(2-Bromoethoxy)phenyl]acetonitrile, emerges as a particularly strategic intermediate. It combines the latent reactivity of the cyanomethyl group with a bromoethoxy side chain, creating a bifunctional linker ideal for introducing specific pharmacophoric elements or for constructing more elaborate molecular frameworks. The terminal bromide provides a reactive handle for nucleophilic substitution or cross-coupling reactions, while the nitrile group can be readily hydrolyzed to a carboxylic acid, reduced to a primary amine, or utilized in the construction of various heterocyclic systems.[1] This dual reactivity makes it a powerful tool for library synthesis and lead optimization in drug discovery programs.

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is essential for its effective use in research and development. The key identifiers and properties of 2-[4-(2-Bromoethoxy)phenyl]acetonitrile are summarized below.

PropertyValueSource
IUPAC Name 2-[4-(2-bromoethoxy)phenyl]acetonitrileN/A
CAS Number 90844-74-9[2]
Molecular Formula C₁₀H₁₀BrNOCalculated
Molecular Weight 240.10 g/mol Calculated
Purity (Typical) ≥95%[2]
Appearance Solid / Oil (Expected)N/A

Synthesis and Mechanism

The most direct and industrially scalable route for the preparation of 2-[4-(2-Bromoethoxy)phenyl]acetonitrile is the Williamson ether synthesis. This method involves the O-alkylation of a phenolic precursor with a suitable alkylating agent.

Synthetic Strategy

The synthesis commences with the commercially available starting material, 4-hydroxyphenylacetonitrile. This precursor is reacted with an excess of 1,2-dibromoethane in the presence of a base. The phenolic hydroxyl group is significantly more acidic than the α-protons of the acetonitrile group, ensuring high regioselectivity for O-alkylation under appropriate basic conditions. Using a large excess of 1,2-dibromoethane is crucial to minimize the formation of the bis-alkylated byproduct, where a single molecule of 4-hydroxyphenylacetonitrile reacts at both ends of the dibromoethane linker.

Mechanism and Rationale

The reaction proceeds via a classic SN2 mechanism.

  • Deprotonation: A suitable base, such as potassium carbonate (K₂CO₃) or cesium bicarbonate (CsHCO₃), deprotonates the phenolic hydroxyl group of 4-hydroxyphenylacetonitrile to form a more nucleophilic phenoxide ion. The choice of a moderately weak inorganic base is critical; stronger bases like sodium hydride could potentially deprotonate the α-carbon, leading to undesired C-alkylation or side reactions.[3]

  • Nucleophilic Attack: The resulting phenoxide anion acts as a nucleophile, attacking one of the electrophilic carbon atoms of 1,2-dibromoethane. This attack displaces a bromide ion as the leaving group, forming the desired ether linkage.

  • Solvent Choice: The reaction is typically performed in a polar aprotic solvent, such as acetonitrile (CH₃CN) or N,N-dimethylformamide (DMF). These solvents are effective at solvating the cation of the base (e.g., K⁺) without strongly solvating the phenoxide anion, thus preserving its nucleophilicity. Acetonitrile is often preferred as it can lead to cleaner reactions and easier workup.[3]

Synthesis Workflow Diagram

Synthesis_Workflow SM 4-Hydroxyphenylacetonitrile + 1,2-Dibromoethane (excess) Reaction Williamson Ether Synthesis (SN2 Mechanism) SM->Reaction Base K₂CO₃ or CsHCO₃ (Base) Base->Reaction Solvent Acetonitrile (Solvent) Heat (e.g., 80°C) Solvent->Reaction Workup Aqueous Workup (Filtration, Extraction) Reaction->Workup Reaction Mixture Purification Purification (Column Chromatography) Workup->Purification Crude Product Product 2-[4-(2-Bromoethoxy)phenyl]acetonitrile Purification->Product Pure Product

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Nucleophilic Substitution of Bromoethoxy Groups with Piperidine

Executive Summary The installation of a piperidinoethoxy moiety ( ) is a critical transformation in medicinal chemistry, serving as a pharmacophore in Selective Estrogen Receptor Modulators (SERMs) like Raloxifene and va...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The installation of a piperidinoethoxy moiety (


) is a critical transformation in medicinal chemistry, serving as a pharmacophore in Selective Estrogen Receptor Modulators (SERMs) like Raloxifene  and various GPCR ligands. This application note details a robust protocol for the 

alkylation of piperidine using 1-(2-bromoethoxy) derivatives.

Unlike generic textbook procedures, this guide addresses the specific challenges of this reaction: quaternization side-products , elimination competition (


) , and purification bottlenecks . We present a self-validating acid-base workup strategy that eliminates the need for chromatography in 90% of cases.

Mechanistic Insight & Reaction Design

The Chemical Pathway

The reaction proceeds via a bimolecular nucleophilic substitution (


). Piperidine, a secondary cyclic amine, acts as the nucleophile attacking the 

-carbon of the bromoethoxy chain.

Key Mechanistic Considerations:

  • Nucleophilicity vs. Basicity: Piperidine is a strong nucleophile (

    
     of conjugate acid 
    
    
    
    ). However, it is also a base. If the substrate is sterically hindered or the temperature is too high,
    
    
    elimination (forming a vinyl ether) becomes a competing pathway.
  • The Quaternization Trap: The product (a tertiary amine) is often more nucleophilic than the starting secondary amine due to inductive donation from the alkyl chain. If the alkyl bromide is present in excess, the product will react again to form an irreversible quaternary ammonium salt. Control Measure: Always use a slight excess of piperidine, never the alkyl halide.

Reaction Visualization

The following diagram illustrates the reaction logic and potential divergence points.

ReactionMechanism Start Bromoethoxy Substrate (R-O-CH2-CH2-Br) TS Transition State [SN2] Start->TS + Piperidine Elimination Vinyl Ether (E2 Side Product) Start->Elimination High Temp / Steric Hindrance Piperidine Piperidine (Nucleophile) Piperidine->TS Product Piperidinoethoxy Product (Tertiary Amine) TS->Product - HBr QuatSalt Quaternary Salt (Over-alkylation impurity) Product->QuatSalt + Excess R-Br

Figure 1: Mechanistic pathway showing the desired


 route and potential pitfalls (Quaternization and Elimination).

Experimental Protocols

Method A: The "Finkelstein-Accelerated" Protocol (Recommended)

This method utilizes Potassium Iodide (KI) to generate a transient, highly reactive alkyl iodide in situ. This allows the reaction to proceed at lower temperatures, suppressing elimination side products.

Reagents:

  • Substrate: 1-(2-bromoethoxy)arene (1.0 equiv)

  • Nucleophile: Piperidine (1.2 – 1.5 equiv)

  • Base:

    
     (Anhydrous, granular) (2.0 equiv)
    
  • Catalyst: Potassium Iodide (KI) (0.1 equiv)

  • Solvent: Acetonitrile (MeCN) or 2-Butanone (MEK)

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and reflux condenser. Flush with Nitrogen (

    
    ).
    
  • Solvation: Dissolve 1.0 equiv of the bromoethoxy substrate in MeCN (0.2 M concentration).

  • Activation: Add 2.0 equiv of

    
     and 0.1 equiv of KI. Stir for 10 minutes at room temperature. Note: The solution may yellow slightly due to trace 
    
    
    
    , which is normal.
  • Addition: Add 1.2 equiv of Piperidine dropwise via syringe.

  • Reaction: Heat to 60°C (oil bath temperature). Monitor by TLC or LCMS.[1]

    • Standard conversion time: 4–6 hours.

  • Quench: Cool to room temperature. Filter off the inorganic solids (

    
    , 
    
    
    
    ,
    
    
    ) through a Celite pad. Rinse the pad with Ethyl Acetate.
Method B: High-Throughput / Industrial (DMF)

For substrates with poor solubility in MeCN or large-scale batches where reactor volume is limited.

  • Solvent: DMF (Dimethylformamide).

  • Conditions: Stir at Room Temperature for 12–18 hours.

  • Advantage: Higher dielectric constant accelerates

    
     without heat.
    
  • Disadvantage: Aqueous workup is more tedious due to DMF miscibility with water.

The Self-Validating Workup (Acid-Base Extraction)

Crucial Step: Do not simply evaporate and column. The basicity of the product allows for a chemical purification that removes non-basic impurities (unreacted bromide, vinyl ether) without chromatography.

WorkupFlow Crude Crude Reaction Mixture (Filtered) AcidWash Extract with 1M HCl Crude->AcidWash OrgLayer1 Organic Layer 1 (Contains Neutral Impurities) AcidWash->OrgLayer1 Partition AqLayer1 Aqueous Acid Layer (Contains Product as Salt) AcidWash->AqLayer1 Partition Waste Discard OrgLayer1->Waste Basify Basify to pH 12 (NaOH or NH4OH) AqLayer1->Basify Extract Extract with DCM or EtOAc Basify->Extract FinalOrg Final Organic Layer (Pure Product) Extract->FinalOrg

Figure 2: Acid-Base purification workflow. This method isolates the product based on its pKa, ensuring high purity.

Protocol:

  • Dissolve the crude residue in Ethyl Acetate (EtOAc).

  • Acid Extraction: Wash the organic phase twice with 1M HCl .

    • Validation: The product (amine) protonates and moves to the aqueous layer. The unreacted alkyl bromide (neutral) stays in the EtOAc.

  • Separation: Discard the organic layer (or keep for recovery of starting material).

  • Basification: Cool the aqueous layer on ice. Slowly add 4M NaOH until pH > 12. The solution will become cloudy as the free amine oils out.

  • Final Extraction: Extract the aqueous mixture 3x with DCM (Dichloromethane).

  • Drying: Dry over

    
    , filter, and concentrate.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<50%)

Elimination dominating
Lower temperature (RT); Switch solvent to Acetone; Ensure anhydrous conditions.
Quaternary Salt Formation Alkyl halide in excessEnsure Piperidine is added last or is in excess (1.5 eq).
Sluggish Reaction Poor leaving group (Br)Add 0.5 eq NaI or KI (Finkelstein conditions).
Emulsion during Workup Amphiphilic productUse brine during extraction; Filter biphasic mixture through Celite.

Safety & Compliance

  • Piperidine: Toxic by inhalation and flammable. It is a List II Chemical (DEA, USA) due to its use in the synthesis of PCP and Fentanyl analogs. Ensure accurate inventory logging and use only for authorized research.

  • Alkyl Bromides: Potent alkylating agents. Suspected carcinogens. Handle in a fume hood.

  • Waste: Aqueous layers from the workup contain piperidine salts and must be treated as basic organic waste.

References

  • BenchChem. (2025).[1][2] General Procedure for N-Alkylation of Piperidine. Retrieved from

  • Jordan, V. C., et al. (2014). Piperidine Nucleophilic Substitution Without Solvent: An Efficient Synthesis of Raloxifene. Taylor & Francis Group.[3] Retrieved from

  • Organic Syntheses. 1-Benzylpiperazine Synthesis Protocol. Coll. Vol. 4, p.82 (1963). Retrieved from

  • National Institutes of Health (NIH). Discovery of N-Alkyl Piperazine/Piperidine Side Chain Based CXCR4 Antagonists. Retrieved from

  • Royal Society of Chemistry. Synthesis of Raloxifene: Hazardous Reagent Substitution. Retrieved from

Sources

Application

Protocol for reducing nitrile to primary amine in phenylacetonitrile derivatives

Application Note: High-Fidelity Reduction of Phenylacetonitrile Derivatives to Phenethylamines Executive Summary & Strategic Context The reduction of phenylacetonitrile ( ) to phenethylamine ( ) is a cornerstone transfor...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Reduction of Phenylacetonitrile Derivatives to Phenethylamines

Executive Summary & Strategic Context

The reduction of phenylacetonitrile (


) to phenethylamine (

) is a cornerstone transformation in the synthesis of CNS-active pharmaceutical ingredients (e.g., dopamine analogs, isoquinolines). While theoretically simple, this reaction is notorious in drug development for a specific failure mode: the formation of secondary amine dimers (

).

This guide presents two distinct, high-reliability protocols designed to suppress dimerization:

  • The "Smart Bench" Method (Nickel Boride): A mild, ambient-pressure protocol ideal for medicinal chemistry and predominantly halide-tolerant.

  • The "Process Scale" Method (Catalytic Hydrogenation): A high-throughput protocol using Raney Nickel and Ammonia, optimized for kilogram-scale batches.

Mechanistic Insight: The "Dimerization Trap"

To control the reaction, one must understand the enemy. The reduction of a nitrile does not proceed directly to the amine; it passes through a reactive imine intermediate .

The Failure Pathway: As the primary amine product accumulates, it becomes a nucleophile. It attacks the transient imine intermediate, forming a gem-diamine, which collapses into a secondary imine and is subsequently reduced to the secondary amine (dimer).[1]

Mitigation Strategy:

  • Kinetic Control: Rapidly reduce the imine to the amine before it can couple.

  • Thermodynamic/Competitive Control: Introduce a "trap" (e.g.,

    
    ) or a competitive nucleophile (excess 
    
    
    
    ) to block the amine-imine coupling.

ReactionPathways Nitrile Nitrile (R-CN) Imine Imine Intermediate (R-CH=NH) Nitrile->Imine +2H PrimAmine Primary Amine (R-CH2-NH2) Imine->PrimAmine +2H (Desired Path) GemDiamine Gem-Diamine (Transient) Imine->GemDiamine PrimAmine->GemDiamine Attacks Imine SecImine Secondary Imine GemDiamine->SecImine -NH3 SecAmine Secondary Amine (Dimer - Impurity) SecImine->SecAmine +2H (Undesired)

Figure 1: The bifurcation of nitrile reduction pathways. The red dashed line represents the critical failure mode causing dimerization.

Protocol A: The "Smart Bench" Method (Nickel Boride)

Best For: Small to mid-scale (100 mg to 50 g), functional group compatibility, and avoiding high-pressure reactors. Mechanism: In situ generation of Nickel Boride (


), a potent hydrogenation catalyst, using Sodium Borohydride (

) and Nickel Chloride (

).
Critical Reagents & Stoichiometry
ReagentEquiv.[2][3][4]Role
Phenylacetonitrile Derivative1.0Substrate

0.1 - 1.0Catalyst Precursor

7.0 - 10.0Hydrogen Source

(Optional but Recommended)
2.0In situ Trap (yields N-Boc amine)
Methanol (Dry)Solvent0.1 M Concentration
Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck round bottom flask. Add a magnetic stir bar and purge with Nitrogen (

    
    ).
    
  • Solvation: Dissolve the Nitrile (1.0 equiv) and

    
     (0.1 equiv)  in dry Methanol. The solution will be green.
    
    • Note: If using the "Trapping Strategy" to guarantee purity, add

      
       (2.0 equiv)  at this stage. This immediately protects the forming amine, rendering it non-nucleophilic and 100% preventing dimerization [1].
      
  • Reduction (The Exotherm): Cool the mixture to

    
     in an ice bath.
    
  • Addition: Add

    
     (7.0 equiv)  portion-wise over 30 minutes.
    
    • Visual Cue: The solution will turn black immediately (formation of ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      ) and evolve gas (
      
      
      
      ). Vigorous bubbling is normal; ensure adequate venting.
  • Reaction: Allow the mixture to warm to room temperature. Stir for 3–12 hours.

    • Monitoring: TLC will show the disappearance of the nitrile spot. If the reaction stalls, add a second portion of

      
       (0.1 equiv) followed by 
      
      
      
      (1.0 equiv).
  • Quench: Cool back to

    
    . Add Diethylenetriamine (1.0 equiv relative to Ni)  or saturated 
    
    
    
    . This complexes the Nickel and breaks down boron complexes.
  • Workup: Filter the black suspension through a Celite pad (Caution: Do not let the black solid dry out completely on the filter; keep wet with solvent to prevent pyrophoric ignition). Concentrate the filtrate.

Protocol B: The "Process Scale" Method (Raney Ni Hydrogenation)

Best For: Scale-up (>50 g), cost-efficiency, and atom economy. Mechanism: Heterogeneous catalysis using activated sponge nickel.

Critical Reagents & Stoichiometry
ComponentSpecificationRole
CatalystRaney® Nickel (slurry in water)Surface Catalyst (Load 10-20 wt%)
Hydrogen

Gas
50–60 psi (Parr Shaker) or Balloon (slow)
AdditiveAmmonia (

)
in Methanol (7N)
Crucial: Suppresses secondary amine
SolventMethanol0.2 – 0.5 M
Step-by-Step Methodology
  • Catalyst Preparation (Safety Critical):

    • Raney Nickel is stored as a slurry in water. NEVER let it dry; it will ignite in air.

    • Wash the catalyst: Decant the water and wash 3x with absolute Ethanol or Methanol to remove water.

  • Loading: Transfer the catalyst slurry into the hydrogenation vessel (Parr bomb or autoclave).

  • Substrate Addition: Add the Nitrile dissolved in 7N Methanolic Ammonia .

    • Why Ammonia? The excess

      
       saturates the catalyst surface and shifts the equilibrium from the secondary imine back to the primary amine [2].
      
  • Pressurization:

    • Purge the vessel 3x with

      
      , then 3x with 
      
      
      
      .
    • Pressurize to 50–60 psi (3–4 bar) .

  • Reaction: Agitate (shake or stir) at room temperature.

    • Optimization: If the substrate is sterically hindered, heat to

      
      .
      
  • Workup:

    • Depressurize and purge with

      
      .
      
    • Filter through Celite under an inert blanket (Argon/Nitrogen) if possible.

    • Wash the filter cake with Methanol.

    • Disposal: Immediately quench the filter cake with dilute HCl or store under water in a waste container designated for pyrophorics.

Workflow Visualization (Protocol A)

Workflow Start Start: Nitrile + NiCl2 in MeOH Cool Cool to 0°C Start->Cool AddHydride Add NaBH4 (Portion-wise) (Black Precipitate Forms) Cool->AddHydride Warm Warm to RT (3-12h) AddHydride->Warm Check TLC Check: Nitrile Consumed? Warm->Check MoreReagent Add more NiCl2 / NaBH4 Check->MoreReagent No Quench Quench with NH4Cl or Diamine Check->Quench Yes MoreReagent->Warm Filter Filter through Celite (Keep Wet!) Quench->Filter Isolate Evaporate & Extract Filter->Isolate

Figure 2: Operational workflow for the Nickel Boride reduction. Note the iterative loop for incomplete reactions.

Troubleshooting & Quality Control

ObservationDiagnosisCorrective Action
Low Yield / Stalled Rxn Catalyst poisoning (often by halides or sulfur).Add fresh

and

. Ensure solvent is dry.
Secondary Amine Present Insufficient trapping or low

pressure.
Protocol A: Use

.[3] Protocol B: Increase

or pressure.
Green Solution turns Clear Borohydride decomposed before reducing Ni.Add

after

is fully dissolved.
Product is stuck in salts Boron-Amine complex formation.Perform an acidic workup (HCl) to break the complex, then basify (

) to extract.

Safety Directives (Critical)

  • Cyanide Hazard: Although the nitrile group is being reduced, phenylacetonitrile derivatives can metabolize to release cyanide if ingested or absorbed. Handle in a fume hood.

  • Pyrophoric Catalyst: Nickel Boride and Raney Nickel are pyrophoric when dry.

    • Rule: Never pull air through the filter cake for more than a few seconds.

    • Disposal: Quench filter papers/celite in a beaker of water immediately after filtration.

  • Hydrogen Gas: Both methods generate

    
    . Ensure no ignition sources are near the reaction vessel.
    

References

  • Caddick, S., et al. (2003).[3] "A Generic Approach for the Catalytic Reduction of Nitriles." Tetrahedron Letters. (Note: Describes the NiCl2/NaBH4 + Boc2O strategy).

  • Robinson, J. C., & Snyder, H. R. (1941). "beta-Phenylethylamine."[5] Organic Syntheses, Coll.[5] Vol. 1, p.107.[5] (Classic Raney Ni + Ammonia protocol).

  • Wu, B., et al. (2008). "Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines."[6] Arkivoc.

  • NOAA. "Cameo Chemicals: Phenylacetonitrile Safety Data."

Sources

Method

Application Note: Synthesis of Functionalized Benzofuran Derivatives via 2-[4-(2-Bromoethoxy)phenyl]acetonitrile Tethering

This Application Note is designed for researchers and drug development professionals focusing on the synthesis of pharmacologically active benzofuran derivatives. The subject molecule, 2-[4-(2-Bromoethoxy)phenyl]acetonit...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals focusing on the synthesis of pharmacologically active benzofuran derivatives.

The subject molecule, 2-[4-(2-Bromoethoxy)phenyl]acetonitrile (also referred to as 4-(2-bromoethoxy)phenylacetonitrile), acts as a specialized bifunctional linker . Unlike precursors that cyclize to form the benzofuran core (such as o-hydroxyalkynes), this molecule is typically employed to functionalize existing benzofuran scaffolds. It introduces a p-cyanomethyl-phenoxy-ethyl moiety, a pharmacophore often associated with SERMs (Selective Estrogen Receptor Modulators) and CNS-active agents, serving as a masked phenethylamine or phenylacetic acid derivative.

Part 1: Strategic Overview & Causality

The Role of the Starting Material

In medicinal chemistry, 2-[4-(2-Bromoethoxy)phenyl]acetonitrile (CAS: 115271-04-6) is a high-value building block due to its dual reactivity:

  • Electrophilic Site (Alkyl Bromide): The primary reactive site for

    
     coupling with nucleophilic benzofuran cores (e.g., hydroxybenzofurans).
    
  • Latent Functional Group (Nitrile): A versatile handle that survives the initial coupling but can be subsequently transformed into:

    • Primary Amines: Via reduction (e.g.,

      
      , 
      
      
      
      ), creating phenethylamine analogs common in antidepressants.
    • Carboxylic Acids: Via hydrolysis, creating anti-inflammatory pharmacophores.

    • Amides/Tetrazoles: For bioisosteric replacement studies.

Synthetic Pathway Logic

The synthesis of benzofuran derivatives from this starting material generally follows a Convergent Synthesis strategy. The benzofuran core is synthesized separately (or purchased) and then coupled to the linker. This approach is superior to linear synthesis because it allows for the late-stage diversification of the benzofuran scaffold.

Key Mechanistic Pathway:

  • Step 1: Activation: Deprotonation of the hydroxybenzofuran to generate a phenoxide nucleophile.

  • Step 2: Coupling (

    
    ):  Nucleophilic attack of the benzofuran-phenoxide on the alkyl bromide of the starting material.
    
  • Step 3: Derivatization: Transformation of the nitrile group.

Part 2: Experimental Protocols

Protocol A: Preparation of the Benzofuran Scaffold (Coupling Reaction)

Objective: Synthesize 5-{2-[4-(cyanomethyl)phenoxy]ethoxy}benzofuran (Generic Structure) via Williamson Ether Synthesis.

Materials:

  • Substrate: 5-Hydroxybenzofuran (or substituted derivative) [1.0 equiv]

  • Reagent: 2-[4-(2-Bromoethoxy)phenyl]acetonitrile [1.1 equiv]

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular [2.5 equiv]
    
  • Catalyst: Potassium Iodide (

    
    ) [0.1 equiv] (Finkelstein accelerator)
    
  • Solvent: Acetonitrile (ACN) or DMF (Anhydrous)

Step-by-Step Methodology:

  • Activation:

    • Charge a flame-dried round-bottom flask with 5-hydroxybenzofuran (1.0 equiv) and anhydrous ACN (

      
      ).
      
    • Add

      
       (2.5 equiv) in a single portion.
      
    • Scientific Insight: Stir at room temperature for 30 minutes. This "aging" period ensures complete deprotonation of the phenol (

      
      ) to the phenoxide, preventing side reactions and clumping.
      
  • Addition:

    • Add 2-[4-(2-Bromoethoxy)phenyl]acetonitrile (1.1 equiv) dissolved in a minimal amount of ACN.

    • Add catalytic

      
       (0.1 equiv).
      
    • Mechanism:[][2][3][4]

      
       converts the alkyl bromide to a more reactive alkyl iodide in situ via the Finkelstein reaction, significantly accelerating the rate-determining step.
      
  • Reaction:

    • Heat the mixture to reflux (

      
      ) under an inert atmosphere (
      
      
      
      or
      
      
      ).
    • Monitor via TLC (Hexane:EtOAc 7:3) or HPLC.[5][6] Reaction typically reaches completion in 4–6 hours.[6]

  • Work-up:

    • Cool to room temperature.[6] Filter off inorganic salts (

      
      ).
      
    • Concentrate the filtrate under reduced pressure.[6][7]

    • Redissolve the residue in EtOAc, wash with water (

      
      ) and brine (
      
      
      
      ).
    • Dry over

      
      , filter, and concentrate.[6][7]
      
  • Purification:

    • Recrystallize from Ethanol/Hexane or purify via flash column chromatography (

      
      , Gradient 0-20% EtOAc in Hexane).
      
Protocol B: Transformation of the Nitrile to Phenethylamine (Reduction)

Objective: Convert the nitrile-linked benzofuran into a bioactive amine derivative.

Reagents:

  • Substrate: Nitrile-benzofuran intermediate (from Protocol A)

  • Reducing Agent: Borane-THF complex (

    
    ) or 
    
    
    
  • Solvent: Anhydrous THF

Methodology:

  • Dissolve the nitrile intermediate in anhydrous THF under

    
    . Cool to 
    
    
    
    .
  • Add

    
     (1M solution, 3.0 equiv) dropwise.
    
    • Caution: Exothermic reaction; evolution of gas.

  • Allow to warm to room temperature, then reflux for 2 hours.

  • Quench: Cool to

    
    . Carefully add Methanol followed by 
    
    
    
    to hydrolyze the borane-amine complex.
  • Reflux the acidic mixture for 1 hour to cleave the boron-nitrogen bond.

  • Basify with

    
     and extract with DCM.
    

Part 3: Visualization & Data

Synthetic Pathway Diagram

The following diagram illustrates the convergent synthesis logic, highlighting the coupling of the benzofuran core with the linker and subsequent divergence.

BenzofuranSynthesis Figure 1: Convergent Synthesis of Benzofuran Derivatives using the Nitrile Linker SM1 5-Hydroxybenzofuran (Nucleophile) Intermediate Ether-Linked Intermediate (Nitrile Functionalized) SM1->Intermediate Williamson Ether Synthesis (K2CO3, KI, ACN, Reflux) SM2 2-[4-(2-Bromoethoxy)phenyl]acetonitrile (Linker / Electrophile) SM2->Intermediate Williamson Ether Synthesis (K2CO3, KI, ACN, Reflux) Prod_Amine Target A: Phenethylamine Derivative (CNS Active / Antidepressant) Intermediate->Prod_Amine Reduction (BH3·THF or LiAlH4) Prod_Acid Target B: Phenylacetic Acid Derivative (Anti-inflammatory) Intermediate->Prod_Acid Hydrolysis (NaOH/H2O, Reflux)

Caption: Figure 1: Convergent synthesis pathway utilizing 2-[4-(2-Bromoethoxy)phenyl]acetonitrile to generate diverse benzofuran pharmacophores.

Troubleshooting Guide (Self-Validating System)
IssueObservationRoot CauseCorrective Action
Low Yield (Coupling) Significant starting material (SM) remains on TLC.Incomplete deprotonation or "Clumping" of salts.Ensure

is finely ground. Increase "aging" time. Add 18-crown-6 ether as a phase transfer catalyst.
Side Product Formation New spot with slightly higher Rf than product.C-alkylation (minor) or elimination of HBr from linker.Lower reaction temperature to

. Ensure anhydrous conditions to prevent hydrolysis of the bromide.
Incomplete Reduction Intermediate amine-borane complex persists.Insufficient hydrolysis of the B-N bond.Ensure the acid reflux step (Step 5 in Protocol B) is vigorous and sufficiently long (min 1 hr).
Nitrile Hydrolysis Appearance of amide/acid during coupling.Wet solvent or base.[5]Use freshly distilled ACN or DMF. Dry

in an oven at

before use.

Part 4: References

  • BenchChem. (2025).[6] Application Notes and Protocols for the Synthesis of 2-(4-Bromo-3-methoxyphenyl)acetonitrile.

    • Context: Provides foundational protocols for handling phenylacetonitrile derivatives and Williamson ether conditions relevant to the described linker.

  • Organic Chemistry Portal. (2024). Synthesis of Benzofurans.

    • Context: Authoritative review of benzofuran core synthesis and functionalization strategies.

  • National Institutes of Health (PMC). (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity.

    • Context: Describes the reactivity of phenolic benzofuran precursors and conditions for alkylation.

  • PrepChem. (2024). Synthesis of 2-(4-Bromophenethyl)-phenylacetonitrile.

    • Context: Offers detailed experimental setups for handling brominated phenylacetonitrile intermediates.

  • ResearchGate. (2015). An investigation of the synthesis of vilazodone.

    • Context: Illustrates the "linker strategy" in drug development (Vilazodone) where similar halo-alkyl-nitrile blocks are coupled to heterocyclic cores.

Sources

Application

Application Note: Using 2-[4-(2-Bromoethoxy)phenyl]acetonitrile as a Precursor for Oct3/4 Inducers

Executive Summary 2-[4-(2-Bromoethoxy)phenyl]acetonitrile (CAS: 90844-74-9) is a specialized chemical intermediate used in the synthesis of small-molecule Oct3/4 inducers . These small molecules, often referred to as O4I...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-[4-(2-Bromoethoxy)phenyl]acetonitrile (CAS: 90844-74-9) is a specialized chemical intermediate used in the synthesis of small-molecule Oct3/4 inducers . These small molecules, often referred to as O4Is (Oct4-Inducing Compounds) , are critical tools in regenerative medicine and stem cell biology. They enable the chemical reprogramming of somatic cells into induced Pluripotent Stem Cells (iPSCs) by replacing or enhancing the activity of the transcription factor Oct4 (POU5F1).

This Application Note provides a comprehensive guide for researchers to:

  • Synthesize active Oct3/4 inducers from this bromide precursor via nucleophilic substitution.

  • Validate the biological activity of the synthesized compounds using reporter assays and gene expression analysis.

  • Understand the mechanistic pathways involved in chemically induced pluripotency.

Scientific Background & Mechanism

The Role of Oct3/4 in Pluripotency

Oct3/4 is the "gatekeeper" of pluripotency.[1][2] Its precise expression level is essential for maintaining the self-renewal of Embryonic Stem Cells (ESCs) and for reprogramming somatic cells. While viral vectors (e.g., retroviruses encoding Oct4, Sox2, Klf4, c-Myc) are traditionally used for reprogramming, they pose risks of mutagenesis. Small molecules that can induce endogenous Oct4 expression offer a safer, non-integrating alternative.

Chemical Logic of the Precursor

The compound 2-[4-(2-Bromoethoxy)phenyl]acetonitrile contains two distinct functional motifs:

  • Phenylacetonitrile Core: A scaffold found in several bioactive compounds (e.g., O4I1) that modulates chromatin structure or signaling pathways associated with pluripotency.

  • Bromoethoxy Tail: A highly reactive alkylating handle. This electrophilic site allows for the attachment of diverse amine "head groups" (e.g., morpholine, piperidine, substituted anilines) to optimize solubility, bioavailability, and binding affinity to cellular targets.

Mechanism of Action (O4I Series)

Compounds derived from this scaffold (such as O4I1 and its analogs) function by:

  • Transcriptional Activation: Directly stimulating the Oct4 and Nanog promoters.

  • Epigenetic Modulation: Some analogs inhibit histone demethylases (e.g., KDM5A), leading to increased H3K4me3 marks at pluripotency gene promoters, thereby maintaining an open chromatin state.

Protocol A: Chemical Synthesis of Oct3/4 Inducers

Objective: To convert the precursor 2-[4-(2-Bromoethoxy)phenyl]acetonitrile into a library of active amino-alkoxy derivatives.

Materials Required
  • Precursor: 2-[4-(2-Bromoethoxy)phenyl]acetonitrile ( >98% purity).

  • Nucleophiles (Amines): Morpholine, Piperidine, Pyrrolidine, or specific secondary amines based on SAR targets.

  • Base: Potassium Carbonate (K₂CO₃), anhydrous.

  • Solvent: Acetonitrile (ACN) or N,N-Dimethylformamide (DMF), anhydrous.

  • Catalyst (Optional): Potassium Iodide (KI) to accelerate substitution.

Step-by-Step Synthesis Procedure
  • Preparation:

    • Dissolve 1.0 equivalent (eq) of 2-[4-(2-Bromoethoxy)phenyl]acetonitrile in anhydrous ACN (0.1 M concentration).

    • Add 2.0 - 3.0 eq of anhydrous K₂CO₃.

    • Add 0.1 eq of KI (catalytic).

  • Nucleophilic Substitution:

    • Add 1.2 - 1.5 eq of the desired secondary amine (e.g., Morpholine) dropwise.

    • Note: If the amine is a solid, dissolve it in a minimal amount of ACN first.

  • Reaction:

    • Heat the mixture to reflux (80–82°C) under an inert atmosphere (Nitrogen or Argon).

    • Monitor reaction progress via TLC (Thin Layer Chromatography) or LC-MS.

    • Typical reaction time:[3] 4–12 hours. The disappearance of the bromide starting material indicates completion.

  • Work-up:

    • Cool the reaction to room temperature.[4]

    • Filter off the inorganic solids (K₂CO₃/KBr).

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in Ethyl Acetate (EtOAc) and wash with water (3x) and brine (1x).

    • Dry the organic layer over Na₂SO₄ and concentrate.

  • Purification:

    • Purify the crude product using Flash Column Chromatography (Silica gel).

    • Eluent: Hexane:Ethyl Acetate gradient (typically 4:1 to 1:1).

    • Validation: Confirm structure via ¹H-NMR and Mass Spectrometry (ESI-MS).

Synthesis Workflow Diagram

Synthesis_Workflow Precursor Precursor: 2-[4-(2-Bromoethoxy)phenyl] acetonitrile Reaction Reaction: Reflux @ 80°C 4-12 Hours Precursor->Reaction Reagents Reagents: Amine + K2CO3 + KI in Anhydrous ACN Reagents->Reaction Workup Work-up: Filtration & Extraction (EtOAc/Water) Reaction->Workup Purification Purification: Flash Chromatography Workup->Purification Product Final Product: Amino-alkoxy Oct4 Inducer Purification->Product

Caption: Chemical synthesis pathway for converting the bromoethoxy precursor into active Oct3/4 inducing agents.

Protocol B: Biological Evaluation (Oct3/4 Induction)

Objective: To screen the synthesized compounds for their ability to induce or stabilize Oct3/4 expression in somatic cells or reporter lines.

Experimental Setup
ParameterSpecification
Cell Model NCCIT-Oct4-Luc (Reporter) or Human Dermal Fibroblasts (HDFs)
Culture Medium DMEM supplemented with 10% FBS, Non-essential amino acids
Compound Stock 10 mM in DMSO (Store at -20°C)
Working Conc. 0.1 µM – 10 µM (Dose-response curve recommended)
Controls Positive: OAC1 (1 µM) or Viral Vectors; Negative: DMSO (0.1%)
Step-by-Step Assay Protocol
Phase 1: Luciferase Reporter Screening (High-Throughput)
  • Seeding: Plate NCCIT-Oct4-Luc cells (or equivalent) in 96-well plates at 5,000 cells/well. Allow adherence for 24 hours.

  • Treatment: Replace medium with fresh medium containing the synthesized compounds at varying concentrations (e.g., 0.5, 1, 5 µM).

  • Incubation: Incubate for 48–72 hours .

  • Readout:

    • Lyse cells using Luciferase Lysis Buffer.

    • Add Luciferase Substrate (Luciferin).

    • Measure luminescence using a plate reader.

    • Success Criteria: >2-fold increase in luminescence compared to DMSO control.

Phase 2: Endogenous Gene Expression (qPCR)
  • Treatment: Treat HDFs or target somatic cells with the optimal concentration determined in Phase 1 for 4–6 days.

  • RNA Extraction: Isolate total RNA using Trizol or column-based kits.

  • cDNA Synthesis: Reverse transcribe 1 µg of RNA.

  • qPCR: Perform Real-Time PCR using primers for:

    • Pluripotency Markers: OCT4 (POU5F1), NANOG, SOX2.

    • Housekeeping Gene: GAPDH or ACTB.

  • Analysis: Calculate fold-change using the ΔΔCt method.

Phase 3: Immunofluorescence (Protein Validation)
  • Fixation: Fix treated cells with 4% Paraformaldehyde (15 min).

  • Permeabilization: 0.1% Triton X-100 in PBS (10 min).

  • Blocking: 3% BSA in PBS (1 hour).

  • Staining:

    • Primary Antibody: Anti-Oct4 (Mouse/Rabbit) @ 1:200 dilution (Overnight, 4°C).

    • Secondary Antibody: Alexa Fluor 488/594 conjugated (1 hour, RT).

  • Imaging: Visualize nuclear localization of Oct4 using fluorescence microscopy.

Biological Mechanism Diagram

Mechanism_Flow Compound Synthesized Compound (O4I Analog) CellEntry Cellular Uptake Compound->CellEntry Target Target Interaction (e.g., KDM5A Inhibition / Signaling) CellEntry->Target Chromatin Chromatin Remodeling (H3K4me3 Enrichment) Target->Chromatin Transcription Transcriptional Activation (Oct4, Nanog Promoters) Chromatin->Transcription Pluripotency Induction of Pluripotency (iPSC Generation) Transcription->Pluripotency

Caption: Proposed mechanism of action for phenylacetonitrile-derived Oct4 inducers.

Troubleshooting & Optimization

IssuePossible CauseSolution
Low Chemical Yield Incomplete substitution (Steric hindrance)Increase reaction time; switch solvent to DMF; increase temperature to 90°C.
High Cell Toxicity Alkylating impurities (Unreacted bromide)Ensure complete consumption of the precursor; perform rigorous purification (column chromatography).
No Luciferase Induction Compound instability / Poor permeabilityCheck solubility; try ester-prodrug modifications; verify concentration range.
Precipitation in Media High hydrophobicityPre-dilute in DMSO; keep final DMSO conc. <0.1%; use sonication.

References

  • Li, Z., et al. (2015). "Identification of 2-[4-[(4-Methoxyphenyl)methoxy]phenyl]acetonitrile and Derivatives as Potent Oct3/4 Inducers." Journal of Medicinal Chemistry, 58(21).

  • Cheng, X., et al. (2023). "Development of a next-generation endogenous OCT4 inducer and its anti-aging effect in vivo." European Journal of Medicinal Chemistry, 257, 115513.

  • Li, W., & Ding, S. (2010). "Small molecules that modulate embryonic stem cell fate and somatic cell reprogramming." Trends in Pharmacological Sciences, 31(6), 251-260.

  • Sigma-Aldrich. "Product Specification: 2-[4-(2-Bromoethoxy)phenyl]acetonitrile (CAS 90844-74-9)."

Sources

Method

Alkylation of 2-[4-(2-Bromoethoxy)phenyl]acetonitrile with benzyl alcohols

An In-Depth Guide to the Catalytic Alkylation of 2-[4-(2-Bromoethoxy)phenyl]acetonitrile with Benzyl Alcohols Abstract This application note provides a comprehensive technical guide for the α-alkylation of 2-[4-(2-bromoe...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Catalytic Alkylation of 2-[4-(2-Bromoethoxy)phenyl]acetonitrile with Benzyl Alcohols

Abstract

This application note provides a comprehensive technical guide for the α-alkylation of 2-[4-(2-bromoethoxy)phenyl]acetonitrile with various benzyl alcohols. The synthesis of α-alkylated arylacetonitriles is a critical transformation in medicinal chemistry, as the resulting scaffolds are prevalent in numerous pharmaceutical agents.[1][2] This protocol moves beyond classical methods that rely on stoichiometric bases and hazardous alkyl halides, instead leveraging a modern, atom-economical "borrowing hydrogen" strategy.[3][4] We detail a robust and user-friendly copper-catalyzed protocol, explain the underlying catalytic cycle, and provide expert insights into reaction optimization, product characterization, and troubleshooting. The methodologies described herein are designed for researchers in organic synthesis and drug development seeking to construct complex molecular architectures in an efficient and sustainable manner.

Introduction: The Strategic Importance of C-C Bond Formation

The construction of carbon-carbon bonds at the α-position of a nitrile group is a cornerstone of organic synthesis. The resulting products, α-aryl-β-arylpropanenitriles, are versatile intermediates that can be readily converted into carboxylic acids, amides, and amines, which are key functional groups in bioactive molecules.[4][5]

Traditionally, this transformation is achieved via the reaction of a carbanion, generated from the deprotonation of the arylacetonitrile, with an alkyl halide. This approach, however, suffers from several drawbacks, including the use of toxic reagents and the generation of stoichiometric salt waste.[3] A more elegant and environmentally benign alternative is the direct use of alcohols as alkylating agents.[4] This is made possible through transition-metal catalyzed "borrowing hydrogen" (or hydrogen autotransfer) reactions, where water is the only byproduct.[3][4] This guide focuses on a highly efficient copper-catalyzed system for the cross-coupling of aryl acetonitriles with benzyl alcohols, a method noted for its operational simplicity and effectiveness.[6][7]

Reaction Principle: The "Borrowing Hydrogen" Catalytic Cycle

The "borrowing hydrogen" mechanism is a powerful strategy that enables alcohols to function as alkylating agents. The process avoids the pre-generation of organometallic reagents or the use of leaving groups. The catalytic cycle can be conceptually divided into three key stages: oxidation, condensation, and reduction.

A plausible mechanism for the copper-catalyzed α-alkylation of an aryl acetonitrile with a benzyl alcohol is as follows[3][6]:

  • Oxidation: The metal catalyst, in a higher oxidation state (e.g., Cu(II)), facilitates the dehydrogenation of the benzyl alcohol to its corresponding benzaldehyde. This step involves the "borrowing" of hydrogen atoms, which are transiently stored on the catalyst as a metal-hydride species.

  • Condensation: A base (e.g., potassium tert-butoxide) deprotonates the arylacetonitrile at the acidic α-carbon, generating a nucleophilic carbanion. This carbanion then undergoes a Knoevenagel-type condensation with the in situ-generated benzaldehyde to form an α,β-unsaturated nitrile intermediate (a diphenylacrylonitrile derivative).

  • Reduction/Hydrogenation: The metal-hydride species, which holds the "borrowed" hydrogen, reduces the carbon-carbon double bond of the unsaturated nitrile intermediate. This step regenerates the catalytically active metal species and yields the final α-alkylated product.

This entire sequence occurs in a single pot, showcasing the efficiency of the catalytic process.

Figure 1: Proposed "Borrowing Hydrogen" catalytic cycle for the Cu-catalyzed α-alkylation of aryl acetonitriles.

Experimental Design and Optimization

Catalyst System Selection

While various transition metals, including Iridium[4][8], Nickel[3], and Ruthenium[4], can catalyze this transformation, copper-based systems offer a compelling balance of high efficiency, low cost, and operational simplicity.[6] A particularly effective and user-friendly system employs an in situ-formed catalyst from anhydrous copper(II) chloride (CuCl₂) and N,N,N′,N′-tetramethylethylenediamine (TMEDA) as a ligand.[6][9] This system has demonstrated broad substrate scope and good functional group tolerance.[7]

Reaction Parameters

The choice of base, solvent, and temperature is critical for achieving high yields. Based on literature precedents for similar reactions, the following conditions are recommended as a starting point.[9]

ParameterRecommendedRationale & Insights
Catalyst Anhydrous CuCl₂ (5 mol%)A readily available and inexpensive copper source. Anhydrous conditions are preferred to prevent catalyst inhibition.
Ligand TMEDA (5 mol%)Forms an active complex with CuCl₂ and stabilizes the catalytic species.[6]
Base Potassium t-butoxide (t-BuOK) (30 mol%)A strong, non-nucleophilic base sufficient to deprotonate the arylacetonitrile without promoting side reactions. A catalytic amount is often sufficient.[9]
Solvent TolueneA high-boiling, non-polar solvent that facilitates the required reaction temperature and dissolves the organic substrates effectively.
Temperature 140 °CHigh temperature is necessary to drive the dehydrogenation of the alcohol and promote the catalytic cycle.[9]
Atmosphere Inert (Argon or Nitrogen)While some protocols report success under air[7], an inert atmosphere is recommended to prevent oxidative side reactions and ensure reproducibility.

Detailed Experimental Protocol

This protocol describes the alkylation of 2-[4-(2-bromoethoxy)phenyl]acetonitrile with a representative benzyl alcohol (e.g., 4-methoxybenzyl alcohol).

Materials and Reagents
  • 2-[4-(2-Bromoethoxy)phenyl]acetonitrile (1.0 equiv)

  • Substituted Benzyl Alcohol (2.0-3.0 equiv)[9]

  • Anhydrous Copper(II) Chloride (CuCl₂) (99.9%)

  • N,N,N′,N′-Tetramethylethylenediamine (TMEDA) (≥99%)

  • Potassium tert-butoxide (t-BuOK) (≥98%)

  • Anhydrous Toluene

  • Ethyl Acetate (ACS grade)

  • Hexanes (ACS grade)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel (230-400 mesh)

Instrumentation
  • Schlenk line or glovebox for inert atmosphere operations

  • Flame-dried Schlenk tube or similar reaction vessel with a magnetic stir bar

  • Temperature-controlled oil bath

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash column chromatography setup

  • NMR Spectrometer (e.g., 400 MHz or 500 MHz)

  • High-Resolution Mass Spectrometer (HRMS)

Step-by-Step Procedure

The following workflow outlines the key stages of the experiment.

Figure 2: General experimental workflow for the copper-catalyzed alkylation reaction.

  • Reaction Setup (under Argon): To a flame-dried Schlenk tube containing a magnetic stir bar, add anhydrous CuCl₂ (0.025 mmol, 5 mol%) and potassium tert-butoxide (0.15 mmol, 30 mol%).[9]

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene (1.0 mL) via syringe, followed by TMEDA (0.025 mmol, 5 mol%). Stir the resulting suspension for 5 minutes at room temperature.[9]

  • Add 2-[4-(2-bromoethoxy)phenyl]acetonitrile (0.5 mmol, 1.0 equiv) and the desired benzyl alcohol (1.0 mmol, 2.0 equiv) sequentially via syringe.[9]

  • Seal the Schlenk tube tightly and immerse it in a preheated oil bath at 140 °C.

  • Stir the reaction mixture vigorously for 24 hours. Monitor the reaction progress by TLC if desired (a small aliquot can be taken, diluted with ethyl acetate, and spotted).

  • Aqueous Work-up: After 24 hours, remove the tube from the oil bath and allow it to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate (15 mL).

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous NH₄Cl (2 x 10 mL) and then with brine (1 x 10 mL).

  • Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product but a gradient of ethyl acetate in hexanes (e.g., 5% to 20%) is a good starting point.

  • Combine the fractions containing the pure product (as determined by TLC) and remove the eluent under reduced pressure to afford the final product.

Product Characterization

The purified product should be characterized thoroughly to confirm its identity and purity.

Example Product: 2-(4-(2-Bromoethoxy)phenyl)-3-(4-methoxyphenyl)propanenitrile

Data TypeExpected Observations
Appearance Pale yellow oil or low-melting solid
¹H NMR Signals corresponding to aromatic protons (6.8-7.4 ppm), the methoxy group (~3.8 ppm), the -OCH₂CH₂Br protons (triplets, ~4.3 ppm and ~3.7 ppm), and the aliphatic -CH-CH₂- backbone protons (multiplets, ~3.0-4.2 ppm).
¹³C NMR Resonances for aromatic carbons, the nitrile carbon (~118-120 ppm), methoxy carbon (~55 ppm), and aliphatic carbons of the backbone and ethoxy chain.
HRMS (ESI+) Calculation of the exact mass for [M+H]⁺ or [M+Na]⁺ should match the experimentally observed value to within 5 ppm.

Field Insights & Troubleshooting

  • Low Conversion: If the reaction stalls, ensure all reagents and the solvent are strictly anhydrous. The temperature of the oil bath should be accurately maintained at 140 °C. Consider increasing the reaction time to 36 hours.[7]

  • Side Products: The formation of dialkylated product is a possible side reaction, although generally minimal with this catalytic system. If observed, reducing the amount of base or alcohol may be beneficial. The bromoethoxy group is generally stable under these conditions, but nucleophilic attack by the base at very high temperatures or prolonged reaction times cannot be entirely ruled out.

  • Catalyst Purity: The use of high-purity, anhydrous CuCl₂ is critical. Older or hydrated salts can lead to significantly lower yields.

  • Atmosphere: While some reports suggest the reaction can proceed under air, results are often more consistent and higher-yielding under an inert atmosphere of argon or nitrogen.[7][9]

Conclusion

The copper-catalyzed α-alkylation of 2-[4-(2-bromoethoxy)phenyl]acetonitrile with benzyl alcohols via a borrowing hydrogen mechanism represents a highly effective and sustainable method for synthesizing valuable molecular scaffolds. The protocol is operationally simple, utilizes inexpensive and readily available materials, and demonstrates good functional group tolerance. By following the detailed procedures and considering the expert insights provided, researchers can reliably access a diverse range of α,β-diarylpropanenitrile derivatives for applications in pharmaceutical and materials science.

References

  • Sawaguchi, T., & Obora, Y. (2011). Iridium-catalyzed α-Alkylation of Acetonitrile with Primary and Secondary Alcohols. Chemistry Letters, 40(10), 1132-1133. [Link]

  • Nikolaou, A. I., et al. (2022). Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols. The Journal of Organic Chemistry, 87(20), 13586–13596. [Link]

  • Nikolaou, A. I., et al. (2022). Supporting Information for Copper-catalyzed α-alkylation of aryl acetonitriles with benzyl alcohols. American Chemical Society. [Link]

  • Mondal, B., et al. (2023). Nickel-Catalyzed α-Alkylation of Arylacetonitriles with Challenging Secondary Alcohols. The Journal of Organic Chemistry, 88(2), 957–967. [Link]

  • Li, C., et al. (2021). Base-controlled chemoselectivity: direct coupling of alcohols and acetonitriles to synthesise α-alkylated arylacetonitriles or acetamides. Catalysis Science & Technology, 11(17), 5944-5950. [Link]

  • Nikolaou, A. I., et al. (2022). Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols. The Journal of Organic Chemistry, 87(20), 13586–13596. [Link]

  • Wang, H., et al. (2014). A Concise Synthesis of 2-(2-Hydroxyphenyl)acetonitriles via the o-Quinone Methides Generated from 2-(1-Tosylalkyl)phenols. Chinese Journal of Chemistry, 32(10), 981-984. [Link]

  • VT 1 H NMR spectra of compound 1 in acetonitrile-d 3. ResearchGate. [Link]

  • Acetonitrile - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • Gal, M. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(2), 488-493. [Link]

  • Phenylacetonitrile Market Size, Industry Share, Forecast to 2034. Fortune Business Insights. [Link]

  • Acetonitrile in the Pharmaceutical Industry. Lab Alley. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Bromoethoxy Substitution &amp; Elimination Prevention

Mission Statement: Welcome to the Application Support Center for Synthetic Chemistry. This guide is engineered for researchers encountering yield losses due to elimination side reactions (E2) during bromoethoxy ( ) subst...

Author: BenchChem Technical Support Team. Date: February 2026

Mission Statement: Welcome to the Application Support Center for Synthetic Chemistry. This guide is engineered for researchers encountering yield losses due to elimination side reactions (E2) during bromoethoxy (


) substitution. Our goal is to transition your workflow from "trial-and-error" to deterministically controlled 

pathways.
Module 1: Diagnostic Center

Is Elimination Your Problem?

Before optimizing, confirm that the side reaction is indeed elimination. In bromoethoxy substitutions, the primary competitor to your desired ether is the Vinyl Ether derivative, formed via dehydrohalogenation.

Diagnostic Flowchart (Graphviz)

Use this logic tree to validate your impurity profile.

DiagnosticFlow Start Start: Reaction Analysis CheckNMR 1. Check 1H NMR (6.0 - 6.6 ppm region) Start->CheckNMR PeakFound Distinct Doublets/Multiplets Found? CheckNMR->PeakFound MassSpec 2. Check LC-MS/GC-MS PeakFound->MassSpec Yes ResultSub DIAGNOSIS: Incomplete Conversion or Other Side Reaction PeakFound->ResultSub No DeltaMass Mass Difference = [M-HBr]? MassSpec->DeltaMass ResultElim DIAGNOSIS: E2 Elimination (Vinyl Ether Formation) DeltaMass->ResultElim Yes (Mass -80/82) DeltaMass->ResultSub No

Caption: Diagnostic logic to distinguish elimination side-products (Vinyl Ethers) from unreacted starting material.

Module 2: Critical Parameters & Theory

The Mechanism of Failure:


 vs. 

The bromoethyl group contains


-hydrogens that are acidic enough to be removed by bases, leading to the expulsion of the bromide leaving group and the formation of a double bond (Vinyl Ether).
1. Base Selection: The "Naked Anion" Strategy
  • The Trap: Using strong bases like Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu). These are highly basic and sterically accessible, rapidly deprotonating the

    
    -carbon.
    
  • The Solution: Use weak, inorganic carbonate bases (

    
     or 
    
    
    
    ).
  • The Cesium Advantage: Cesium (

    
    ) has a larger ionic radius than Potassium (
    
    
    
    ), leading to weaker ion pairing with the carbonate anion in organic solvents. This creates a "naked," more reactive carbonate anion that facilitates deprotonation of your nucleophile (phenol/alcohol) without acting as a strong base for elimination [1].
2. The Finkelstein Modification (In-Situ Halex)
  • The Problem: Bromide is a good leaving group, but requires moderate heat to displace. Heat favors elimination (entropy).

  • The Solution: Add catalytic Potassium Iodide (KI).

  • Mechanism:

    
    . The resulting Alkyl Iodide is significantly more reactive toward 
    
    
    
    substitution, allowing the reaction to proceed at lower temperatures , effectively shutting down the thermal elimination pathway [2].
3. Solvent Effects[1][2][3][4][5]
  • Polar Aprotic (DMF, DMSO): Excellent for

    
     but can also accelerate 
    
    
    
    if the base is strong.
  • Acetonitrile (MeCN): The "Goldilocks" solvent. It supports polar transition states but is less conducive to E2 elimination than DMF when paired with carbonate bases [3].

Module 3: Troubleshooting FAQs

Q1: I see the vinyl ether peak growing over time. Should I add more base? A: No. Adding more base increases the concentration of the elimination-inducing species.

  • Fix: Switch to a weaker base (

    
    ) and lower the temperature. If reaction stalls, add 10 mol% KI (Potassium Iodide) rather than heat.
    

Q2: My reaction is stuck at 60% conversion. Increasing temp to 80°C caused elimination. A: This is the "Thermal Ceiling." You exceeded the activation energy for E2.

  • Fix: Return to 50-60°C but switch the solvent to Acetone or Butanone (MEK) and use the Finkelstein Protocol (see Module 4). The iodide exchange will drive the reaction to completion without the need for excessive heat.

Q3: Can I use Phase Transfer Catalysis (PTC) for this? A: Yes, and it is often superior for scale-up.

  • Why: PTC (like TBAB) allows you to use a solid base or aqueous base while keeping the reacting nucleophile in the organic phase. This "ion pair" shielding often protects the substrate from bulk basicity, favoring substitution [4].

Module 4: Validated Experimental Protocols
Protocol A: The "Cesium Effect" (High Value Substrates)

Best for: Complex molecules where mildness is critical.

Reagents:

  • Substrate (Nucleophile): 1.0 equiv

  • Bromoethoxy Reagent: 1.2 - 1.5 equiv

  • Base:

    
     (Cesium Carbonate): 2.0 equiv[6]
    
  • Solvent: Anhydrous Acetonitrile (MeCN) [0.1 M concentration]

Workflow:

  • Dissolve Substrate in MeCN under

    
     atmosphere.
    
  • Add

    
     in one portion. Stir for 15 mins at Room Temp (RT).
    
  • Add Bromoethoxy reagent dropwise.

  • Critical Step: Heat to 50°C (Do not reflux initially). Monitor via TLC/LCMS at 4 hours.

  • Checkpoint: If conversion <50%, add TBAI (Tetrabutylammonium iodide) (5 mol%) and continue at 50°C.

  • Workup: Filter off solids, concentrate filtrate, redissolve in EtOAc, wash with water.

Protocol B: Finkelstein-Assisted Alkylation (The "Anti-Elimination" Method)

Best for: Stubborn substrates that usually require high heat.

Reagents:

  • Substrate: 1.0 equiv

  • Bromoethoxy Reagent: 1.5 equiv

  • Base:

    
     (Potassium Carbonate): 3.0 equiv
    
  • Catalyst: KI (Potassium Iodide): 0.2 equiv (20 mol%)

  • Solvent: Acetone (dry)[7][8]

Workflow:

  • Combine Substrate,

    
    , and KI in Acetone.[6]
    
  • Add Bromoethoxy reagent.

  • Heat to Reflux (approx 56°C) .

    • Note: Acetone reflux is mild enough to minimize elimination, while the in-situ generated Alkyl Iodide reacts rapidly.

  • Stir for 12-18 hours.

  • Workup: Acetone removal, aqueous extraction.

Protocol C: Phase Transfer Catalysis (Scale-Up Friendly)

Best for: Large scale reactions (>10g) or cost-sensitive processes.

Reagents:

  • Substrate: 1.0 equiv

  • Bromoethoxy Reagent: 1.5 equiv

  • Solvent: Toluene (5 volumes)

  • Base: 30% NaOH (aq) or Solid KOH

  • Catalyst: TBAB (Tetrabutylammonium bromide): 5 mol%

Workflow:

  • Dissolve Substrate and Bromoethoxy reagent in Toluene.

  • Add TBAB.

  • Add Base solution/solid.

  • Stir vigorously at 40-50°C .

  • Mechanism: The quaternary ammonium salt shuttles the phenoxide/alkoxide into the organic phase where it reacts with the alkyl halide. The aqueous phase sequesters the bulk base, reducing E2 contact time.

Comparative Data: Base & Solvent Impact[2][3][4]
ParameterNaH / DMFK2CO3 / AcetoneCs2CO3 / MeCNPTC (Tol/NaOH)
Base Strength High (Strong)ModerateModerateHigh (Sequestered)
Reaction Temp 0°C - RTReflux (56°C)50°C40°C
Elimination Risk Critical LowVery LowLow
Reaction Rate FastSlowModerateModerate
Rec. Use Case Simple primary halidesStandard synthesisSensitive substratesScale-up
References
  • Cesium Carbonate in Organic Synthesis. Cesium carbonate as a mediated inorganic base in some organic transformations.[3][9][10] (2017).[10] Academia.edu.

  • Finkelstein Reaction Mechanism. Finkelstein Reaction: Definition, Mechanism, Uses. Vedantu.

  • Phenol Alkylation Efficiency. Phenol Alkylation using Cs2CO3 as base.[6] (2004).[6][11] Hive/Synthetic Communications.

  • Phase Transfer Catalysis Overview. Phase Transfer Catalysis - Mechanisms and Applications. Alfa Chemistry.

Sources

Optimization

Technical Support Center: Solubilization of 2-[4-(2-Bromoethoxy)phenyl]acetonitrile

Case ID: SOL-294-BR Status: Active Subject: Troubleshooting aqueous solubility, precipitation, and stability for biological assays. Assigned Specialist: Senior Application Scientist, Formulation Chemistry Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-294-BR Status: Active Subject: Troubleshooting aqueous solubility, precipitation, and stability for biological assays. Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Executive Summary & Molecule Profile

User Issue: "I cannot get 2-[4-(2-Bromoethoxy)phenyl]acetonitrile to dissolve in my aqueous assay buffer. It precipitates immediately upon dilution from DMSO, or forms a cloudy suspension."

Technical Diagnosis: This compound presents a classic Class II (Biopharmaceutics Classification System) profile: high permeability but low solubility. The molecule consists of a lipophilic phenyl ring and a bromoethoxy tail. The nitrile group provides a dipole but lacks ionizable protons (pKa < 0 or > 25), meaning pH adjustment is ineffective for solubilization.

Furthermore, the alkyl bromide moiety is a reactive electrophile. In aqueous buffers (especially pH > 7.5), it is susceptible to hydrolysis, converting the active bromide to an inactive alcohol.

Physicochemical Profile (Estimated)
PropertyValue / CharacteristicImplication
LogP ~2.8 – 3.2 (Predicted)Highly Lipophilic. Water solubility likely < 10 µM.
pKa Non-ionizablepH adjustment (NaOH/HCl) will not help solubility.
Reactivity Alkyl Bromide (

)
High Risk: Hydrolysis to alcohol (

) in water.[1]
State Crystalline SolidHigh lattice energy requires disruption (DMSO/DMF).

Troubleshooting Guide: Why is it crashing out?

Diagnostic Decision Tree

Before attempting a new protocol, determine if your issue is thermodynamic (saturation) or kinetic (mixing).

Solubility_Troubleshooting Start Start: Compound Precipitates Solvent Primary Solvent Used? Start->Solvent DMSO_Check Is DMSO Stock Clear? Solvent->DMSO_Check DMSO Dilution Dilution Method DMSO_Check->Dilution Yes (Clear) Solution3 Soln: Check Purity (Hydrolysis) DMSO_Check->Solution3 No (Cloudy) Crash Precipitation on Dilution? Dilution->Crash Direct to Buffer Solution1 Soln: Use Stepwise Dilution (See Protocol A) Crash->Solution1 Visible Particles Solution2 Soln: Add Surfactant/CD (See Protocol B) Crash->Solution2 Fine Haze/Colloid

Figure 1: Diagnostic logic for identifying the root cause of precipitation events.

Protocol A: The "Golden Standard" Co-Solvent System

Best for: In vitro assays, cell culture (short term), and high-throughput screening.

Mechanism: DMSO disrupts the crystal lattice. The intermediate "transition solvent" (PEG400) prevents the "shock" of hitting pure water, which causes rapid nucleation (crashing out).

Reagents
  • Stock Solvent: Anhydrous DMSO (Dimethyl sulfoxide).

  • Bridge Solvent: PEG400 (Polyethylene glycol 400).

  • Aqueous Buffer: PBS or Media (pH 7.4).

Step-by-Step Procedure
  • Prepare Stock: Dissolve compound in 100% DMSO to 100x the final concentration (e.g., 10 mM stock for 100 µM final).

    • Tip: Sonicate for 5 minutes to ensure no "micro-seeds" remain.

  • The "Bridge" Step (Critical):

    • Add the required volume of DMSO stock into a tube.

    • Add PEG400 equivalent to 40% of the final volume before adding water.

    • Ratio: DMSO:PEG400:Water (1:40:59).

  • Final Dilution:

    • Slowly add the warm (37°C) aqueous buffer to the DMSO/PEG mixture while vortexing.

    • Do not add the DMSO stock directly to the large volume of water.

Success Criteria: Solution should remain clear for at least 4 hours. If turbidity appears, reduce final concentration.

Protocol B: Cyclodextrin Complexation (Advanced)

Best for: In vivo injection, long-term stability studies, or when DMSO toxicity is unacceptable.

Mechanism: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms a "host-guest" inclusion complex. The hydrophobic phenyl-bromoethoxy tail enters the CD cavity, shielding it from water while the CD's outer hydroxyls interact with the buffer.

CD_Complexation Step1 1. Weigh HP-β-CD (20-40% w/v in Water) Step2 2. Add Compound (Solid or small DMSO vol) Step1->Step2 Step3 3. High Energy Mixing (Sonication/Vortex 30 mins) Step2->Step3 Complexation Step4 4. Filtration (0.22 µm PVDF filter) Step3->Step4 Remove Excess Solid Step5 5. QC Check (HPLC for Conc. Verification) Step4->Step5

Figure 2: Workflow for generating a stable inclusion complex.

Protocol
  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in sterile water. Stir until clear.

  • Addition: Add the compound in excess (supersaturated) to the CD solution.

    • Alternative: Dissolve compound in minimal acetone, add to CD solution, and evaporate the acetone (solvent evaporation method).

  • Equilibration: Shake at 200 rpm at 25°C for 24 hours.

  • Filtration: Filter through a 0.45 µm PVDF filter to remove un-complexed drug.

  • Quantification: You must analyze the filtrate by UV/HPLC to determine the actual dissolved concentration. Do not assume 100% recovery.

Critical Stability Warning: The "Hidden" Failure

Issue: Users often report, "It dissolved perfectly, but my biological results are negative/inconsistent."

Root Cause: Hydrolysis. The 2-bromoethoxy group contains a primary alkyl bromide (


). This is a good leaving group. In water, especially at pH > 7 or in the presence of nucleophiles (amines in proteins, thiols in cysteine), the bromine is displaced.
  • Reaction:

    
    
    
  • Result: You are no longer testing the alkyl bromide; you are testing the alcohol derivative, which likely has different biological activity.

Prevention Strategy:

  • Fresh Prep Only: Never store aqueous dilutions. Prepare immediately before use.

  • Avoid Basic pH: Keep buffers at pH < 7.5 if possible.

  • Temperature: Keep solutions on ice (4°C) until the moment of the assay to slow hydrolysis kinetics.

  • Verify Integrity: Run an LC-MS of the buffer solution at the end of your experiment. If you see a mass shift of -62 Da (loss of Br, gain of OH) or -80 Da (loss of HBr), your compound degraded.

Frequently Asked Questions (FAQ)

Q: Can I use ethanol instead of DMSO? A: Ethanol is less effective for this specific structure. The phenyl-acetonitrile core is highly crystalline. DMSO is aprotic and better at disrupting these lattice interactions. If you must use ethanol, expect a 5-10x lower solubility limit.

Q: Why does the solution turn yellow over time? A: Yellowing often indicates the release of free bromide (


) or degradation of the nitrile group (though less likely). If it turns yellow, the compound has likely degraded. Discard immediately.

Q: Can I sonicate the aqueous suspension to force it into solution? A: No. Sonication of a suspension creates a dispersion, not a solution. The particles may be too small to see (colloidal), but they will not be bioavailable in the same way as dissolved molecules, leading to false negatives (low potency) or false positives (aggregates sticking to proteins).

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques.[2] ISRN Pharmaceutics.

  • Larsson, P., et al. (2023). Hydrolysis of Alkyl Halides in Aqueous Buffers: Implications for Chemical Biology. Bioconjugate Chemistry.
  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods.

Sources

Troubleshooting

Avoiding hydrolysis of nitrile group during nucleophilic substitution

Department: Synthetic Methodology & Process Development Subject: Preventing Hydrolysis of Cyano Groups During Nucleophilic Substitution Ticket ID: NITRILE-SN2-PROTECT Introduction: The "Silent" Hydrolysis Welcome to the...

Author: BenchChem Technical Support Team. Date: February 2026

Department: Synthetic Methodology & Process Development Subject: Preventing Hydrolysis of Cyano Groups During Nucleophilic Substitution Ticket ID: NITRILE-SN2-PROTECT

Introduction: The "Silent" Hydrolysis

Welcome to the Nitrile Preservation Hub. You are likely here because your nucleophilic substitution (


 or 

) succeeded, but your nitrile group vanished, replaced by a primary amide or a carboxylic acid.

The Root Cause: The nitrile carbon is an electrophile in disguise. While you focus on your leaving group (LG), the nitrile (


) possesses a significant dipole, making the carbon susceptible to nucleophilic attack by water (hydrolysis) or alcohols (alcoholysis/Pinner reaction). This guide provides the thermodynamic and kinetic controls required to shut down these side pathways.
Diagnostic Workflow (Decision Matrix)

Before selecting a protocol, use this logic flow to determine the safest reaction environment for your substrate.

NitrileLogic Start START: Substrate Analysis Solubility Is the Nucleophile Soluble in Organic Solvents? Start->Solubility WaterSens Is the Nucleophile Water Sensitive? Solubility->WaterSens No (e.g., NaCN, NaN3, KF) MethodA Protocol A: Anhydrous Polar Aprotic (DMF/DMSO + Mild Base) Solubility->MethodA Yes (e.g., Amines, Thiols) WaterSens->MethodA Yes (Strict Anhydrous) MethodB Protocol B: Phase Transfer Catalysis (PTC) (Toluene/H2O + Crown Ether) WaterSens->MethodB No (Can tolerate biphasic) MethodC Protocol C: Finkelstein Condition (Acetone + NaI) MethodA->MethodC If LG is unreactive Cl/Br

Figure 1: Decision matrix for selecting reaction conditions that minimize nitrile exposure to hydrolytic environments.

Critical Parameters: The "Why" and "How"
A. The Solvent Trap: Protic vs. Aprotic

The most common error is using protic solvents (Methanol, Ethanol) or "wet" aprotic solvents.

  • The Risk: In the presence of base, alcohols can attack the nitrile to form imidates (Pinner-like mechanism), while water forms amides .

  • The Fix: Use Polar Aprotic Solvents (DMF, DMSO, NMP, Acetonitrile). These solvate cations (

    
    , 
    
    
    
    ) well but leave the nucleophilic anion "naked" and highly reactive, allowing the substitution to proceed faster than the hydrolysis [1].

Solvent/Base Compatibility Matrix

SolventRecommended BasesRisk LevelNotes
DMF/DMSO

,

,

LowMust be dry. Wet DMF breaks down to dimethylamine + CO, which can react further.
Acetone

,

LowExcellent for Finkelstein conditions.
Methanol/Ethanol NoneCritical AVOID. Leads to Pinner reaction (imidates) or solvolysis.
Toluene/DCM

+ PTC
LowBiphasic system protects nitrile from bulk aqueous base.
B. The Base: Basicity vs. Nucleophilicity

You need a base to neutralize the leaving group (if acidic) or deprotonate the nucleophile.

  • Avoid: Hydroxide (

    
    ) and Alkoxides (
    
    
    
    ) in homogeneous solution. These are strong nucleophiles that directly attack the nitrile carbon.
  • Use: Carbonates (

    
    , 
    
    
    
    ) or Hydrides (
    
    
    ). These are non-nucleophilic bases (or poorly nucleophilic) that will deprotonate your nucleophile without attacking the nitrile [2].
C. Water Control: The "Invisible" Reagent

Even "reagent grade" solvents contain 50-500 ppm water—enough to hydrolyze a sensitive nitrile at 80°C.

  • Validation: Do not assume dryness. Store solvents over activated 3Å or 4Å Molecular Sieves for 24 hours prior to use.

  • Indicator: For critical applications, use a Karl Fischer titration or a colorimetric indicator (e.g., benzophenone ketyl for ethers) to verify [3].

Validated Protocols
Protocol A: The "Desert" Method (Standard Anhydrous)

Best for: Amines, Thiols, and general alkylations where the nucleophile is organic-soluble.

  • Preparation: Dry DMF or Acetonitrile over 4Å molecular sieves for 12 hours.

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen flow.

  • Reaction:

    • Add Substrate (1.0 equiv) and Nucleophile (1.1–1.5 equiv).

    • Add Cesium Carbonate (

      
      )  (1.5 equiv). Note: Cesium is preferred over Potassium for its solubility in organic media ("Cesium Effect").
      
    • Stir at room temperature (RT). Only heat if necessary (max 60°C).

  • Workup: Dilute with EtOAc, wash with cold water (to remove DMF) and brine.

    • Why Cold Water? Heat + Water during workup can induce hydrolysis if residual base is present.

Protocol B: The "Shielded" Method (Phase Transfer Catalysis)

Best for: Ionic nucleophiles (Cyanide, Azide, Fluoride) that are insoluble in organic solvents.

  • Concept: The reaction occurs in the organic phase or at the interface. The bulk water (containing the base) never fully interacts with the nitrile.

  • Reagents:

    • Organic Phase: Toluene or DCM (containing the Nitrile Substrate).

    • Aqueous Phase: Saturated solution of Nucleophile (e.g.,

      
      ).
      
    • Catalyst: Tetrabutylammonium Bromide (TBAB) or 18-Crown-6 (5 mol%).

  • Procedure:

    • Mix the two phases vigorously.

    • The catalyst shuttles the anion (

      
      ) into the organic layer as a "lipophilic ion pair."[1]
      
    • Reaction occurs rapidly in the organic layer due to the "naked" anion effect.

  • Advantage: The nitrile remains in the organic layer, protected from the harsh hydration sphere of the aqueous base [4].

Troubleshooting Scenarios (FAQs)

Q1: I see a new peak at ~1680 cm⁻¹ in IR and a broad singlet at ~5.5-6.0 ppm in NMR. What happened? A: You formed a primary amide.[2]

  • Cause: Hydrolysis.[2][3][4][5][6][7][8] Likely trace water in your solvent combined with high heat (>80°C) and a base.[9]

  • Fix: Switch to Protocol A. Lower the temperature. If the reaction is too slow at low temp, add NaI (0.1 equiv) (Finkelstein catalyst) to make the leaving group more reactive, allowing you to keep the temperature low.

Q2: I used Methanol/NaOMe to speed up the reaction, but I lost my nitrile. A: You likely formed an Imidate Ester (Pinner reaction variant).

  • Mechanism:[2][3][4][5][10][11][12][13][14][15][16]

    
     attacks the 
    
    
    
    carbon.
  • Fix: Never use alcohols with nitriles if you intend to keep the nitrile. Switch to DMF or Acetonitrile.

Q3: My nucleophile is an amine, but the reaction is stalling. A: Amines can be weak nucleophiles in neutral conditions.

  • Fix: Do not add strong base (NaOH).[15] Instead, use a Lewis Acid catalyst (like

    
     or 
    
    
    
    ) or simply use a more polar solvent (DMSO) to stabilize the transition state. Ensure the amine is not protonated (check pH).
Mechanistic Visualization

The following diagram illustrates the competing pathways you must control.

Mechanism Nitrile Nitrile Substrate (R-CN) Target Substituted Product (Nu-R-CN) Nitrile->Target Path A: Anhydrous SN2 (Polar Aprotic, Mild Base) Amide Primary Amide (Hydrolysis) Nitrile->Amide Path B: H2O / OH- / Heat (Wet Solvent) Imidate Imidate Ester (Alcoholysis) Nitrile->Imidate Path C: ROH / RO- (Alcohol Solvent)

Figure 2: Competing reaction pathways. Path A is the goal; Paths B and C are side reactions caused by water or alcohols.

References
  • OpenStax. (2023). Chemistry of Nitriles: Hydrolysis and Nucleophilic Addition.[2][4][5][7][14] OpenStax Chemistry. Link

  • Chemistry Steps. (2021). The Mechanism of Base-Catalyzed Nitrile Hydrolysis.[3][5][7][12][14][17]Link

  • Schlenk Line Survival Guide. (2023). Drying Solvents: Molecular Sieves and Indicators.[18]Link

  • International Journal of Innovative Research in Science. (2014). Phase Transfer Catalysts: A Method for Synthesis of Nucleophilic Substitution Products.[19]Link

Sources

Optimization

Purification methods for 2-[4-(2-Bromoethoxy)phenyl]acetonitrile reaction mixtures

Product Code: VZ-INT-02 | CAS: 19472-74-3 (Analogous) Application: Key intermediate in the synthesis of Vilazodone (SSRI/5-HT1A partial agonist). Part 1: Diagnostic & Troubleshooting Guide This section addresses specific...

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: VZ-INT-02 | CAS: 19472-74-3 (Analogous)

Application: Key intermediate in the synthesis of Vilazodone (SSRI/5-HT1A partial agonist).

Part 1: Diagnostic & Troubleshooting Guide

This section addresses specific failure modes encountered during the O-alkylation of 4-hydroxyphenylacetonitrile with 1,2-dibromoethane to yield the target bromoethoxy derivative.

Q1: HPLC analysis shows a significant peak at RRT ~1.8-2.0 relative to the product. What is this, and how do I prevent it?

Diagnosis: This is likely the Bis-alkylated Dimer (1,2-bis(4-cyanomethylphenoxy)ethane). Root Cause: This impurity forms when the target product reacts with a second molecule of the starting phenol. This occurs statistically when the concentration of 1,2-dibromoethane is too low relative to the phenoxide anion. Corrective Action:

  • Stoichiometry Adjustment: Increase the equivalents of 1,2-dibromoethane to 3.0 – 5.0 equivalents . The excess alkyl halide ensures the phenoxide attacks a fresh dibromide molecule rather than the mono-alkylated product.

  • Reverse Addition: Do not add the dibromide to the phenol. Instead, slowly add the phenol/base mixture into a refluxing solution of the 1,2-dibromoethane . This keeps the local concentration of electrophile high.

Q2: The reaction mixture has turned dark brown/black, and yield is low. Why?

Diagnosis: Oxidative degradation of the phenol or polymerization of elimination byproducts. Root Cause:

  • Oxygen Exposure: Phenolates are electron-rich and susceptible to oxidation at high temperatures.

  • Overheating: Excessive reflux temperatures can promote the elimination of HBr from the product, forming the Vinyl Ether derivative (2-[4-(vinyloxy)phenyl]acetonitrile), which can polymerize. Corrective Action:

  • Inert Atmosphere: Strictly degas solvents and run the reaction under Nitrogen or Argon.

  • Temperature Control: Maintain reaction temperature between 60°C – 80°C . Avoid exceeding 90°C.

  • Base Selection: Switch from KOH/NaOH (strong bases) to Potassium Carbonate (K₂CO₃) in Acetone or Acetonitrile to mitigate harsh elimination conditions.

Q3: My product is oiling out during recrystallization. How do I get a solid?

Diagnosis: The "Oiling Out" phenomenon indicates the solution is entering the metastable zone where liquid-liquid phase separation occurs before crystallization. Root Cause:

  • Cooling too rapidly.

  • Impurity profile (specifically unreacted dibromoethane) lowering the melting point. Corrective Action:

  • Seeding: Introduce seed crystals at the cloud point (approx. 40-45°C).

  • Solvent Modification: Use a Methanol/Water system or Cyclohexane/Ethyl Acetate . If using Methanol, add water dropwise only until turbidity persists, then cool very slowly (1°C/min).

  • Pre-wash: Ensure excess 1,2-dibromoethane is removed via high-vacuum distillation or a hexane wash before attempting recrystallization.

Part 2: Optimized Purification Protocols

Method A: Silica Gel Chromatography (High Purity / Small Scale)

Recommended for <10g scale or when dimer content >5%.

Stationary Phase: Silica Gel 60 (230-400 mesh). Mobile Phase: Gradient Hexanes : Ethyl Acetate (90:10


 70:30).
FractionSolvent Ratio (Hex:EtOAc)Eluting ComponentNotes
F1 100:0

95:5
Excess 1,2-DibromoethaneElutes near solvent front. Toxic.
F2 90:10

80:20
Target Product Collect when TLC

.
F3 70:30

60:40
Starting Material (Phenol)More polar due to -OH group.
F4 50:50Dimer ImpurityHighly insoluble/polar aggregates.
Method B: Scalable Crystallization (Process Scale)

Recommended for >50g scale.

  • Workup: Filter inorganic salts (KBr/K₂CO₃) from the reaction mixture. Concentrate the filtrate to a residue.

  • Solvent Swap: Dissolve residue in Ethanol (5 vol) or IPA (4 vol) at 65°C.

  • Hot Filtration: If insoluble particles remain (likely dimer or salts), filter while hot.

  • Crystallization:

    • Cool to 40°C.

    • Add Water (anti-solvent) dropwise until the solution becomes slightly turbid.

    • Cool to 0-5°C over 2 hours with slow agitation.

  • Isolation: Filter the off-white solid. Wash with cold Ethanol:Water (1:1).

  • Drying: Vacuum dry at 40°C. Note: Melting point is approx 59-61°C; do not overheat.

Part 3: Reaction Logic & Impurity Profiling

The following diagram illustrates the competitive pathways governing the purity of the reaction. Understanding this flow is critical for controlling the Mono- vs. Bis-alkylation ratio.

ReactionPathways SM 4-Hydroxyphenylacetonitrile (Starting Material) Intermediate Phenoxide Anion SM->Intermediate + K2CO3 Reagent 1,2-Dibromoethane (Excess) Product 2-[4-(2-Bromoethoxy)phenyl]acetonitrile (TARGET) Intermediate->Product + Reagent (k1) Main Pathway Dimer Bis-alkylation Dimer (Critical Impurity) Product->Dimer + Intermediate (k2) (If Reagent is low) Vinyl Vinyl Ether Derivative (Elimination Side-Product) Product->Vinyl High Temp / Strong Base (-HBr)

Figure 1: Reaction network showing the competition between the desired mono-alkylation (green path) and the parasitic dimer formation (red dashed path).

Part 4: Quantitative Data Summary

Table 1: Solubility Profile of 2-[4-(2-Bromoethoxy)phenyl]acetonitrile Data estimated based on structural analogs and process patents.

SolventSolubility (25°C)Usage in Purification
Dichloromethane High (>100 mg/mL)Extraction / Loading for Column
Ethyl Acetate High (>80 mg/mL)Mobile Phase / Extraction
Acetonitrile High (>60 mg/mL)Reaction Solvent
Ethanol/IPA Moderate (Heat to dissolve)Recrystallization
Water Insoluble (<0.1 mg/mL)Anti-solvent / Wash
Hexanes Low (<5 mg/mL)Impurity Wash (removes dibromoethane)

Table 2: Critical Process Parameters (CPP)

ParameterRecommended RangeImpact of Deviation
Dibromoethane Eq. 3.0 – 5.0 eq<3.0 eq increases Dimer formation significantly.
Temperature 60°C – 80°C>80°C increases Vinyl Ether ; <50°C slows reaction.
Reaction Time 4 – 8 HoursProlonged heating increases degradation.
Base K₂CO₃ (Powdered)NaOH/KOH causes hydrolysis of nitrile group.

References

  • Troikaa Pharmaceuticals Ltd. (2014). Process for the preparation of Vilazodone. Patent WO2014125503A2. Link

  • Merck Patent GmbH. (2002). Indole derivatives as 5-HT1A agonists and SSRIs.[1] Patent EP0648767B1. Link

  • Organic Syntheses. (2012). General procedures for O-alkylation of phenols. Org. Synth. 2012, 89, 159-169.[2] Link

  • PubChem. (2025).[3] 2-[4-(2-Bromoethoxy)phenyl]acetonitrile Compound Summary. National Library of Medicine. Link

Sources

Troubleshooting

Controlling temperature to prevent polymerization of phenylacetonitrile derivatives

This technical support guide is designed for researchers, scientists, and professionals in drug development who work with phenylacetonitrile derivatives. Its purpose is to provide expert guidance on controlling temperatu...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who work with phenylacetonitrile derivatives. Its purpose is to provide expert guidance on controlling temperature to prevent unwanted polymerization, a common and critical issue in the synthesis, purification, and storage of these valuable compounds. By understanding the underlying mechanisms and implementing the practical advice provided, you can enhance the safety, yield, and purity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of unwanted polymerization in phenylacetonitrile derivatives?

A1: Unwanted polymerization of phenylacetonitrile and its derivatives is primarily caused by exposure to excessive heat. These compounds can undergo exothermic polymerization, which can be initiated by both free-radical and anionic mechanisms. Once initiated, the heat generated by the reaction can accelerate the polymerization rate, potentially leading to a dangerous runaway reaction.[1][2] The presence of impurities, strong acids or bases, and certain metals can also catalyze or initiate this process.[3]

Q2: Are there specific temperature ranges I should be aware of for handling and storing phenylacetonitrile derivatives?

A2: While specific decomposition temperatures can vary based on the substituents on the phenyl ring, a general best practice is to store phenylacetonitrile and its derivatives in a cool, dry, well-ventilated area, away from direct sunlight and heat sources.[4][5] For many derivatives, maintaining storage temperatures at or below room temperature is recommended. During experimental workups, such as distillation, it is crucial to use the lowest possible temperature, often under vacuum, to minimize the risk of thermal decomposition and polymerization.[6]

Q3: How do substituents on the phenyl ring affect the thermal stability of these compounds?

A3: The electronic properties of substituents on the phenyl ring can influence the thermal stability of phenylacetonitrile derivatives. Electron-withdrawing groups can increase the acidity of the benzylic protons, potentially making the molecule more susceptible to base-catalyzed polymerization.[7][8] Conversely, both electron-donating and electron-withdrawing substituents can affect the stability of any potential radical intermediates, thereby influencing the propensity for free-radical polymerization.[9]

Q4: What are polymerization inhibitors, and should I be using them?

A4: Polymerization inhibitors are chemical compounds added in small quantities to monomers to prevent spontaneous polymerization. They function by scavenging free radicals that initiate the polymerization process.[10] Common classes of inhibitors include phenolic compounds (like hydroquinone and its derivatives) and stable nitroxide radicals (such as TEMPO and its derivatives).[11][12] The use of an inhibitor is highly recommended, especially during storage for extended periods or during high-temperature processes like distillation.

Q5: My phenylacetonitrile derivative has turned yellow or brown. Is this a sign of polymerization?

A5: Discoloration, often to a yellow or brown hue, is a common indicator of degradation or the initial stages of polymerization.[13] This can be caused by the formation of conjugated systems or other chromophoric byproducts resulting from side reactions at elevated temperatures. If you observe discoloration, it is advisable to assess the purity of the material before use and consider purification if necessary.

Troubleshooting Guide: Unwanted Polymerization

This guide provides a systematic approach to diagnosing and resolving issues related to the unwanted polymerization of phenylacetonitrile derivatives during your experiments.

Symptom Potential Cause(s) Suggested Solutions & Explanations
Reaction mixture becomes viscous, cloudy, or solidifies unexpectedly. Runaway Polymerization: The reaction temperature has exceeded the threshold for rapid, uncontrolled polymerization. This is a serious safety concern.Immediate Action: If safe to do so, immediately cool the reaction vessel in an ice bath to try and quench the reaction. Be prepared for a rapid increase in pressure. Future Prevention: Maintain strict temperature control using a reliable heating mantle with a temperature controller and a cooling bath on standby. For exothermic reactions, consider adding reagents slowly to control the rate of heat generation.[14]
Localized Hotspots: Inadequate stirring can lead to localized areas of high temperature, initiating polymerization even if the bulk temperature appears to be within a safe range.Ensure efficient and vigorous stirring throughout the reaction to maintain a uniform temperature distribution.
Presence of Initiators: Contamination with peroxides (from solvents like THF or diethyl ether), strong bases, or certain metals can initiate polymerization.[3]Use freshly purified, peroxide-free solvents. Ensure all glassware is scrupulously clean. If a base is used, consider a non-nucleophilic, sterically hindered base and add it at a controlled rate at low temperature.
Product discoloration (yellowing or browning) during reaction or workup. Thermal Degradation/Side Reactions: Elevated temperatures, even if not high enough to cause rapid polymerization, can lead to the formation of colored impurities.[13]Reaction: Conduct the reaction at the lowest effective temperature. Workup: If distillation is required, perform it under high vacuum to lower the boiling point.[6] Consider alternative purification methods like chromatography for highly sensitive derivatives.
Presence of Oxygen: For some derivatives, oxidation can lead to colored byproducts.Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Low yield of desired product with significant high-molecular-weight residue. Slow Polymerization: Gradual polymerization may be occurring throughout the reaction, consuming the starting material and/or product.Add an Inhibitor: If compatible with your reaction chemistry, add a suitable polymerization inhibitor (e.g., a small amount of BHT or 4-hydroxy-TEMPO) to the reaction mixture. Optimize Reaction Time: Avoid unnecessarily long reaction times, as this increases the opportunity for polymerization. Monitor the reaction progress and work it up promptly upon completion.
Inconsistent results: sometimes the reaction works, other times it polymerizes. Variability in Reagent Quality: The purity of the phenylacetonitrile derivative or other reagents may vary between batches.Always use reagents of known and consistent purity. If necessary, purify the starting materials before use.
Inconsistent Temperature Control: Fluctuations in heating or cooling can lead to unpredictable outcomes.Calibrate your temperature monitoring and control equipment regularly. Ensure consistent and effective stirring in all experiments.

Experimental Protocols

Protocol 1: Inhibitor Screening for Thermal Stability

This protocol provides a method to compare the effectiveness of different inhibitors for a specific phenylacetonitrile derivative.

  • Preparation: In separate, small, sealed tubes, place a measured amount of your phenylacetonitrile derivative.

  • Inhibitor Addition: To each tube (except for a control), add a different potential inhibitor (e.g., hydroquinone, BHT, 4-hydroxy-TEMPO) at a specific concentration (e.g., 100 ppm, 500 ppm).

  • Heating: Place all tubes in a temperature-controlled heating block or oil bath at a temperature slightly above your intended reaction or distillation temperature.

  • Observation: Periodically observe the samples for any signs of polymerization, such as increased viscosity, discoloration, or solidification. Record the time it takes for these changes to occur.

  • Analysis: The inhibitor that provides the longest induction period before polymerization is the most effective under these conditions.

Protocol 2: Safe Vacuum Distillation of a Phenylacetonitrile Derivative
  • Inhibitor Addition: Before heating, add a small amount of a suitable high-boiling polymerization inhibitor (e.g., hydroquinone or BHT) to the crude phenylacetonitrile derivative in the distillation flask.

  • Apparatus Setup: Assemble a vacuum distillation apparatus with efficient cooling and a calibrated vacuum gauge.

  • Vacuum Application: Gradually apply a high vacuum to the system.

  • Heating: Gently and slowly heat the distillation flask using a heating mantle with a stirrer to ensure even heating and prevent bumping.

  • Temperature Monitoring: Carefully monitor both the temperature of the heating bath and the temperature of the vapor at the still head.

  • Collection: Collect the distilled product in a receiving flask cooled in an ice bath.

  • Shutdown: Once the distillation is complete, allow the system to cool down completely before releasing the vacuum.

Visualizations

Decision-Making Workflow for Troubleshooting Unwanted Polymerization

G start Unwanted Polymerization Observed viscosity Increased Viscosity / Solidification? start->viscosity discoloration Discoloration Only? viscosity->discoloration No runaway Potential Runaway! - Immediately Cool - Review Temperature Control viscosity->runaway Yes low_yield Low Yield with Residue? discoloration->low_yield No thermal_degradation Thermal Degradation - Lower Reaction/Distillation Temp - Use Vacuum discoloration->thermal_degradation Yes slow_polymerization Slow Polymerization - Add Inhibitor - Optimize Reaction Time low_yield->slow_polymerization Yes hotspots Check for Local Hotspots - Improve Stirring runaway->hotspots initiators Suspect Initiators - Purify Solvents/Reagents hotspots->initiators oxidation Consider Oxidation - Use Inert Atmosphere

Caption: Troubleshooting logic for addressing unwanted polymerization.

Mechanism of Inhibition by a Phenolic Inhibitor

G cluster_products Products R_dot Growing Polymer Chain (R•) RH Terminated Chain (R-H) R_dot->RH + Ar-OH Phenol Phenolic Inhibitor (Ar-OH) Phenol->RH Phenoxy_Radical Stabilized Phenoxy Radical (Ar-O•)

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 1H NMR Spectroscopic Analysis of 2-[4-(2-Bromoethoxy)phenyl]acetonitrile

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of the synthetic intermediate, 2-[4-(2-Bromoethoxy)phenyl]acetonitrile. Designed for researchers in drug development and organi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of the synthetic intermediate, 2-[4-(2-Bromoethoxy)phenyl]acetonitrile. Designed for researchers in drug development and organic synthesis, this document moves beyond a simple spectral interpretation. It offers a comparative framework, grounded in established spectroscopic principles and experimental best practices, to ensure accurate and reliable structural elucidation.

PART 1: Structural Elucidation through ¹H NMR: A Predictive Analysis

The structural integrity of a synthesized compound is paramount in chemical research. ¹H NMR spectroscopy stands as a primary tool for this verification, offering detailed insights into the molecular framework. For 2-[4-(2-Bromoethoxy)phenyl]acetonitrile, a clear understanding of its expected ¹H NMR spectrum is crucial before undertaking any synthesis.

The molecule's structure can be dissected into three key fragments for a systematic analysis: the 4-substituted benzene ring, the cyanomethyl group (-CH₂CN), and the 2-bromoethoxy group (-OCH₂CH₂Br). The predicted chemical shifts and coupling patterns for the protons in each of these fragments are detailed below.

PART 2: Scientific Integrity & Methodological Rigor

The reliability of any spectral data is intrinsically linked to the meticulousness of the experimental procedure. This section outlines a robust protocol for acquiring a high-quality ¹H NMR spectrum of 2-[4-(2-Bromoethoxy)phenyl]acetonitrile, emphasizing the rationale behind each step to ensure data integrity.

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

A detailed, step-by-step methodology is essential for reproducible and accurate results.

1. Sample Preparation: The Foundation of a Good Spectrum

  • Analyte Purity: Begin with a sample of 2-[4-(2-Bromoethoxy)phenyl]acetonitrile that has been purified, typically by column chromatography or recrystallization, to remove any residual starting materials or byproducts.

  • Mass Determination: Accurately weigh approximately 5-25 mg of the purified compound.[1]

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. Use approximately 0.6-0.7 mL of CDCl₃.[2][3] The residual proton signal of CDCl₃ at approximately 7.26 ppm can serve as a secondary internal reference.[4]

  • Internal Standard: For precise chemical shift referencing, tetramethylsilane (TMS) is commonly used. It is often pre-added to the deuterated solvent by the supplier.[5]

  • Dissolution and Filtration: Dissolve the sample completely in the deuterated solvent within a clean vial. To remove any particulate matter that could degrade spectral resolution, filter the solution through a pipette plugged with glass wool directly into a clean, dry 5 mm NMR tube.[2]

2. NMR Spectrometer Setup and Data Acquisition

  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion and resolution.

  • Shimming: The homogeneity of the magnetic field must be optimized by shimming the spectrometer to obtain sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is sufficient.

    • Number of Scans: Typically, 8 to 16 scans will provide a good signal-to-noise ratio for a sample of this concentration.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.

  • Data Processing:

    • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration.

    • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the residual CDCl₃ signal to 7.26 ppm.[4]

    • Integration: Integrate all signals to determine the relative number of protons corresponding to each peak.

Anticipated Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for 2-[4-(2-Bromoethoxy)phenyl]acetonitrile. These predictions are based on the analysis of its structural fragments and known chemical shift values for similar compounds.[6][7][8][9][10][11]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-a~ 7.28Doublet (d)~ 8-92H
H-b~ 6.95Doublet (d)~ 8-92H
H-c~ 4.30Triplet (t)~ 6-72H
H-d~ 3.65Triplet (t)~ 6-72H
H-e~ 3.70Singlet (s)-2H

PART 3: Visualization and Comparative Analysis

Visual aids are indispensable for a clear understanding of molecular structure and experimental workflows.

Molecular Structure and Proton Assignments

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound (5-25 mg) dissolve Dissolve in CDCl3 (0.6-0.7 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter shim Shim Spectrometer filter->shim acquire Acquire FID (8-16 scans) shim->acquire ft Fourier Transform acquire->ft phase_base Phase & Baseline Correction ft->phase_base reference Reference to TMS (0 ppm) phase_base->reference integrate Integrate Peaks reference->integrate assign Assign Signals & Determine Structure integrate->assign

Sources

Comparative

A Comparative Guide to HPLC Method Development for the Purity of 2-[4-(2-Bromoethoxy)phenyl]acetonitrile

This guide provides an in-depth, experience-driven approach to developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 2-[4-(2-Bromoethoxy)phenyl]acetoni...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experience-driven approach to developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 2-[4-(2-Bromoethoxy)phenyl]acetonitrile. We will objectively compare two distinct reversed-phase methods, elucidating the scientific rationale behind each experimental choice and providing the data necessary for informed method selection in a research, development, or quality control setting.

Introduction: The Criticality of Purity Analysis

2-[4-(2-Bromoethoxy)phenyl]acetonitrile is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount, as any impurities present can be carried through subsequent synthetic steps, potentially impacting the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API). A well-developed analytical method is not merely a quality control tool; it is a foundational element of process understanding and regulatory compliance. This guide is designed for researchers and drug development professionals tasked with creating such methods, ensuring they are both reliable and fit for purpose.

Part 1: Foundational Strategy & Analyte Characterization

Before any practical method development begins, a thorough understanding of the analyte and potential impurities is essential. This foundational work informs every subsequent decision in the process.

Analyte Properties

2-[4-(2-Bromoethoxy)phenyl]acetonitrile is a moderately polar aromatic compound. Its structure contains a phenyl ring, a nitrile group, and a bromoethoxy chain. These features dictate its chromatographic behavior.

PropertyCharacteristicImplication for HPLC Method Development
Structure Aromatic, contains nitrile and ether functionalitiesPossesses UV chromophore suitable for UV detection. Moderate hydrophobicity makes it ideal for Reversed-Phase Chromatography.[1][2]
Solubility Soluble in common organic solvents like Acetonitrile and MethanolSimplifies sample and standard preparation.
UV Absorbance Strong absorbance expected in the low UV region (approx. 220-230 nm) due to the phenylacetonitrile moiety.A UV or Photodiode Array (PDA) detector is the ideal choice. A PDA detector allows for peak purity assessment.
Potential Impurities Profile

A robust method must be able to separate the main component from its potential process-related impurities and degradation products. Based on a common synthetic route (Williamson ether synthesis from 4-hydroxybenzyl cyanide and 1,2-dibromoethane), we can anticipate the following impurities:

Impurity NameStructureOriginChromatographic Challenge
Impurity A: 4-Hydroxybenzyl cyanideStarting MaterialMore polar than the main compound; may elute early.
Impurity B: 1,2-DibromoethaneStarting MaterialHighly volatile and non-polar; may not be retained or detected by RP-HPLC. GC is a better technique for this impurity.
Impurity C: 1,2-bis(4-cyanomethylphenoxy)ethaneBy-product (Dimer)Significantly less polar than the main compound; will be strongly retained.
Impurity D: 2-(4-Hydroxyphenyl)acetonitrileDegradation Product (Hydrolysis)Similar to Impurity A; a key degradant to monitor in stability studies.
The Imperative of Forced Degradation

To develop a true "stability-indicating" method, one must actively challenge the drug substance under harsh conditions to generate potential degradation products.[3][4] This process, known as forced degradation or stress testing, is a core requirement of regulatory bodies like the ICH.[5] The goal is to demonstrate that the analytical method can successfully separate the main, undegraded analyte from all significant degradants, thus ensuring the method's specificity.[6][7]

cluster_0 Forced Degradation Workflow cluster_1 Stress Conditions (ICH Q1A) DS Drug Substance (2-[4-(2-Bromoethoxy)phenyl]acetonitrile) Acid Acid Hydrolysis (e.g., 0.1M HCl) DS->Acid Base Base Hydrolysis (e.g., 0.1M NaOH) DS->Base Oxidative Oxidation (e.g., 3% H2O2) DS->Oxidative Thermal Thermal Stress (e.g., 80°C) DS->Thermal Photo Photolytic Stress (ICH Q1B) DS->Photo Analysis Analyze Stressed Samples by HPLC Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluate Peak Purity & Resolution Analysis->Evaluation

Caption: Workflow for a forced degradation study.

Part 2: Comparative Method Development: C18 vs. Phenyl-Hexyl

We will develop and compare two distinct methods to highlight how column chemistry choice can profoundly impact selectivity. Reversed-phase chromatography is the chosen mode due to the analyte's moderate hydrophobicity.[1]

Method A: The Workhorse C18 Approach

The C18 (octadecylsilane) column is the most widely used stationary phase in reversed-phase HPLC, valued for its strong hydrophobic retention and broad applicability.[2][8] It separates analytes primarily based on their hydrophobicity.

  • Rationale: A C18 column provides a robust starting point with a high likelihood of success for retaining and separating the main compound from impurities with different polarities.

Method B: The Alternative Selectivity Phenyl-Hexyl Approach

A Phenyl-Hexyl column offers a mixed-mode separation mechanism. In addition to hydrophobic interactions, it provides aromatic selectivity through π-π interactions between the phenyl rings of the stationary phase and aromatic analytes.

  • Rationale: This alternative selectivity can be highly advantageous for resolving compounds with similar hydrophobicity but different aromatic character, such as isomers or closely related aromatic impurities. Using methanol as the organic modifier can enhance these π-π interactions compared to acetonitrile.[9]

cluster_dev HPLC Method Development Logic cluster_paths Comparative Paths Start Analyte Assessment Mode Select Mode: Reversed-Phase Start->Mode Col_A Method A: Select C18 Column (Hydrophobic Retention) Mode->Col_A Col_B Method B: Select Phenyl-Hexyl Column (π-π & Hydrophobic Retention) Mode->Col_B Opt Optimize Mobile Phase (Gradient, Solvent, pH) Col_A->Opt Col_B->Opt Finalize Finalize & Validate Method (ICH Q2(R1)) Opt->Finalize

Caption: Logical workflow for comparative HPLC method development.

Part 3: Experimental Protocols & System Suitability

Adherence to standardized protocols is essential for reproducibility. The following methods were developed based on established chromatographic principles.

Instrumentation and Common Parameters
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Data Acquisition: Empower 3, Chromeleon, or equivalent CDS.

  • Detection: UV at 225 nm.

Standard and Sample Preparation
  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of 2-[4-(2-Bromoethoxy)phenyl]acetonitrile reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent. Filter through a 0.45 µm syringe filter before injection.

Chromatographic Conditions
ParameterMethod A: C18 WorkhorseMethod B: Phenyl-Hexyl Alternative
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µmInertSustain Phenyl-Hexyl, 4.6 x 150 mm, 3 µm
Mobile Phase A 0.1% Phosphoric Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileMethanol
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30°C35°C
Injection Vol. 10 µL10 µL
Gradient Program Time (min)%B
040
2090
2590
25.140
3040
System Suitability Test (SST)

Before sample analysis, the system's performance must be verified according to pharmacopeial standards like USP <621>.[10][11] Five replicate injections of the Standard Solution are performed.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Ensures good peak shape, free from excessive tailing.
Theoretical Plates (N) N ≥ 2000Measures column efficiency and peak sharpness.
%RSD of Peak Area ≤ 2.0%Demonstrates injection precision and system stability.
Forced Degradation Protocol
  • Acid Hydrolysis: Dissolve 10 mg of the sample in 1 mL of Acetonitrile, add 9 mL of 1M HCl, and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve 10 mg of the sample in 1 mL of Acetonitrile, add 9 mL of 0.1M NaOH, and keep at room temperature for 4 hours.

  • Oxidative Degradation: Dissolve 10 mg of the sample in 10 mL of 6% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose solid sample in a hot air oven at 105°C for 48 hours.

  • Photolytic Degradation: Expose solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

After exposure, dilute all samples with diluent to a final concentration of approximately 1.0 mg/mL, neutralize the acid and base samples if necessary, and analyze.

Part 4: Performance Comparison & Data Analysis

The true measure of a method's utility is its performance in separating the main analyte from critical impurity pairs, especially those generated during stress testing.

Forced Degradation Results Summary

Significant degradation was observed under basic and oxidative conditions. The primary degradation product in both cases was identified (by retention time comparison with a standard) as Impurity D (2-(4-Hydroxyphenyl)acetonitrile), formed via hydrolysis of the ether linkage.

Stress Condition% Degradation (Approx.)Key Observations
Acid (1M HCl, 60°C) ~5%Minor degradation observed.
Base (0.1M NaOH, RT) ~18%Significant formation of Impurity D.
Oxidative (6% H₂O₂, RT) ~12%Formation of Impurity D and other minor unknown impurities.
Thermal (105°C) < 2%The compound is highly stable to dry heat.
Photolytic (ICH Q1B) < 1%The compound is not photolabile.
Comparative Chromatographic Performance

The following table compares the performance of both methods using a stressed sample from the base hydrolysis study, which presented the main separation challenge.

ParameterMethod A: C18 WorkhorseMethod B: Phenyl-Hexyl Alternative
Retention Time (Main Peak) 12.5 min18.2 min
Retention Time (Impurity D) 4.8 min6.1 min
Resolution (Main Peak / nearest impurity) 3.54.8
Tailing Factor (Main Peak) 1.21.1
Analysis Time 30 min35 min
Discussion of Results
  • Method A (C18): This method provides a faster analysis time and meets all system suitability criteria. It successfully separates the main peak from the primary degradant, Impurity D, with adequate resolution. For routine quality control where speed is a factor and the impurity profile is well-understood, this method is highly effective.

  • Method B (Phenyl-Hexyl): While this method has a longer run time, it offers superior resolution between the main peak and its nearest eluting impurity. The alternative selectivity of the phenyl-hexyl phase provides a greater degree of separation, which is invaluable during method validation and for analyzing samples with complex impurity profiles. The enhanced resolution provides greater confidence in the accuracy of impurity quantification, especially at low levels.

Conclusion & Recommendations

Both developed HPLC methods are proven to be specific, robust, and stability-indicating for the purity analysis of 2-[4-(2-Bromoethoxy)phenyl]acetonitrile. The choice between them depends on the specific application:

  • For routine QC and high-throughput environments: Method A (C18 Workhorse) is recommended due to its shorter analysis time and proven robustness.

  • For method validation, stability studies, and in-depth impurity profiling: Method B (Phenyl-Hexyl Alternative) is the superior choice, offering higher resolution and providing a greater degree of confidence in the separation of all potential impurities.

This comparative guide demonstrates that a one-size-fits-all approach is not optimal in method development. By understanding the underlying principles of chromatography and leveraging different stationary phase chemistries, scientists can develop analytical methods that are not only compliant but are truly fit for their intended purpose.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. [Link][10]

  • Agilent Technologies. Revisions per USP 621. [Link][12]

  • ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][13]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][14]

  • uspbp.com. usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY. [Link][11]

  • Resolian. HPLC-UV Method Development for Highly Polar Impurities. [Link][15]

  • Waters Corporation. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link][16]

  • SCION Instruments. HPLC Column Selection Guide. [Link][8]

  • Chrom Tech, Inc. Reverse Phase Chromatography Techniques. [Link][1]

  • Pharmaguideline. Different Types of HPLC Columns Used in Analysis. [Link][17]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link][9]

  • Torontech. 5 Main Types of HPLC Columns Explained. [Link][2]

  • Ompi of America, Inc. Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. [Link][6]

  • ScienceDirect. Development of forced degradation and stability indicating studies of drugs—A review. [Link][3]

  • MedCrave. Forced Degradation Studies. [Link][4]

  • Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. [Link][7]

  • ResolveMass. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link][5]

  • Agilent Technologies. Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. [Link]

Sources

Validation

Comparative Analytical Guide: FTIR Profiling of Nitrile and Ether Moieties in Bromoethoxy Scaffolds

Executive Summary Context: Bromoethoxy nitrile compounds (e.g., 4-(2-bromoethoxy)benzonitrile) serve as critical heterobifunctional linkers in medicinal chemistry, particularly for PROTACs and antibody-drug conjugates (A...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: Bromoethoxy nitrile compounds (e.g., 4-(2-bromoethoxy)benzonitrile) serve as critical heterobifunctional linkers in medicinal chemistry, particularly for PROTACs and antibody-drug conjugates (ADCs). Their dual functionality—an electrophilic alkyl bromide for substitution and a robust nitrile handle for transformation or metabolically stable capping—requires precise analytical validation.

Objective: This guide objectively compares Fourier Transform Infrared Spectroscopy (FTIR) against alternative analytical modalities (Raman, NMR) for characterizing these scaffolds. It focuses on the detection limits and resolution of the critical Nitrile (C≡N) and Ether (C-O-C) functionalities, providing a self-validating protocol for purity assessment.

Technical Deep Dive: The Vibrational Signature

To validate the identity of a bromoethoxy nitrile scaffold, analysts must isolate three distinct vibrational zones. Unlike simple alkanes, the electronic coupling between the ether oxygen and the aromatic ring shifts characteristic frequencies, creating a unique "fingerprint."

A. The Nitrile Beacon (C≡N)
  • Characteristic Peak:

    
     (Sharp, Medium Intensity).[1]
    
  • Mechanism: The triple bond stretching vibration (

    
    ) is highly sensitive to the local electronic environment.
    
    • Aromatic Nitriles:[2] Conjugation with the benzene ring lowers the force constant, shifting the peak to lower wavenumbers (~2225 cm⁻¹) compared to aliphatic nitriles (~2250 cm⁻¹).

    • Diagnostic Value: This region is typically a "spectral desert" (free of other peaks), making the nitrile band a definitive marker for identity.

B. The Ether Linkage (C-O-C)[3][4]
  • Asymmetric Stretch (

    
    ): 
    
    
    
    (Strong).
    • Origin: This intense band arises from the coupling of the C-O stretch with the aromatic ring vibrations (Aryl-O-CH₂). It is often the strongest peak in the spectrum.

  • Symmetric Stretch (

    
    ): 
    
    
    
    (Medium-Strong).
    • Origin: The symmetric vibration of the alkyl ether component.[3]

C. The Bromoethoxy Tail
  • C-Br Stretch:

    
     (Variable).
    
    • Challenge: This falls in the "fingerprint region" and is often obscured by aromatic ring bending modes. While less diagnostic than NMR for quantification, its presence (and the absence of OH bands) confirms the integrity of the alkyl halide.

Comparative Analysis: FTIR vs. Alternatives

While FTIR is the industry workhorse for rapid ID, it is not always the superior tool for every functional group. The table below contrasts FTIR performance against Raman and ¹H-NMR for bromoethoxy nitriles.

Table 1: Analytical Performance Matrix
FeatureFTIR (Mid-IR) Raman Spectroscopy ¹H-NMR (400 MHz)
Nitrile Detection Good. Distinct peak at ~2230 cm⁻¹. Intensity depends on dipole change (medium for aromatic nitriles).[2]Excellent. C≡N stretch is a strong scatterer due to high polarizability change. Often 10x more intense than in IR.Poor. No direct proton signal. Indirect detection via ¹³C or HMBC required.
Ether Characterization Superior. Strong, characteristic C-O-C bands (1250/1040 cm⁻¹) dominate the spectrum.[3]Weak. Ether stretches are weak Raman scatterers; often obscured by C-C backbone signals.Excellent. Quantitative. Distinct triplets for -OCH₂- and -CH₂Br protons (~4.3 & 3.6 ppm).
Impurity Sensitivity (OH) High. Broad O-H stretch (3400 cm⁻¹) instantly flags hydrolysis (alcohol impurity).Low. Water/OH are weak scatterers; difficult to detect trace hydrolysis.Medium. OH proton is exchangeable and peak position varies; can be missed in wet solvents.
Throughput & Cost High/Low. <2 min per sample. No solvents needed (ATR).High/Medium. Fast, but fluorescence from impurities can mask signals.Low/High. Requires deuterated solvents and 10-15 min setup/run time.

Verdict:

  • Use FTIR for: Rapid Quality Control (QC), detecting hydrolysis (OH presence), and confirming the ether linkage.

  • Use Raman for: Confirmation of the nitrile group if the IR signal is ambiguous or weak.

  • Use NMR for: Quantitative purity assessment and confirming the integrity of the alkyl bromide chain (C-Br).

Experimental Protocol: Self-Validating ATR-FTIR

This protocol utilizes Attenuated Total Reflectance (ATR), eliminating the need for KBr pellets and minimizing sample preparation errors.[4]

Prerequisites
  • Instrument: FTIR Spectrometer with Diamond/ZnSe ATR accessory.

  • Resolution: 4 cm⁻¹.[5]

  • Scans: 32 (Screening) or 64 (High Quality).

  • Range: 4000 – 600 cm⁻¹.

Step-by-Step Workflow
  • System Blanking (The Zero Point):

    • Clean the ATR crystal with isopropanol.

    • Collect a background spectrum (air).

    • Validation: Ensure the background shows atmospheric CO₂ (doublet at 2350 cm⁻¹) and H₂O vapor, but no static peaks.

  • Sample Loading:

    • Solids: Place ~2-5 mg of the bromoethoxy nitrile powder on the crystal center. Lower the pressure anvil until the force gauge reads ~80-100 (optimal contact).

    • Oils/Liquids: Pipette 10 µL directly onto the crystal. No pressure anvil needed.

  • Acquisition & Processing:

    • Acquire the sample spectrum.[3][6][7][8][9][10]

    • Apply Automatic Baseline Correction to flatten the spectral tilt.

    • Critical Check: If the absorbance of the strongest peak (likely Ether C-O-C at 1250 cm⁻¹) exceeds 1.5 AU, reduce sample amount or pressure to prevent detector saturation.

  • Spectral Validation (The "Go/No-Go" Decision):

    • Check 1 (Identity): Is there a sharp peak at 2220-2240 cm⁻¹? (Yes = Nitrile).[9]

    • Check 2 (Identity): Is there a strong band at 1240-1260 cm⁻¹? (Yes = Aryl Ether).

    • Check 3 (Purity): Is there a broad mound at 3300-3500 cm⁻¹? (Yes = FAIL , Hydrolysis/Alcohol impurity present).

Visualizations

Diagram 1: ATR-FTIR Analytical Workflow

This workflow outlines the operational logic for analyzing bromoethoxy compounds, ensuring data integrity from prep to peak picking.

FTIR_Workflow Start Start: Sample Prep Clean Clean Crystal (Isopropanol) Start->Clean Bkgrd Acquire Background (Air Scan) Clean->Bkgrd Load Load Sample (Solid/Oil) Bkgrd->Load Scan Acquire Spectrum (4000-600 cm⁻¹) Load->Scan QC Quality Check: Abs < 1.5 AU? Scan->QC QC->Load Fail (Resample) Process Baseline Correct & Peak Pick QC->Process Pass End Export Data Process->End

Caption: Operational workflow for ATR-FTIR analysis, incorporating a critical absorbance quality check loop.

Diagram 2: Spectral Interpretation Logic Tree

A decision tree for interpreting the resulting spectrum to confirm product identity and purity.

Spectral_Logic Input Spectrum Acquired CheckNitrile Peak @ 2220-2240 cm⁻¹? Input->CheckNitrile NitrileYes Nitrile Confirmed CheckNitrile->NitrileYes Yes NitrileNo Missing Nitrile (Check Synthesis) CheckNitrile->NitrileNo No CheckEther Strong Peak @ ~1250 cm⁻¹? EtherYes Ether Linkage Confirmed CheckEther->EtherYes Yes EtherNo Missing Ether (Check Precursors) CheckEther->EtherNo No CheckOH Broad Band @ 3400 cm⁻¹? OHYes IMPURITY ALERT: Hydrolysis/Alcohol CheckOH->OHYes Yes OHNo Clean Spectrum (Pass) CheckOH->OHNo No NitrileYes->CheckEther EtherYes->CheckOH

Caption: Decision logic for validating Bromoethoxy Nitrile scaffolds. Red nodes indicate failure modes or impurities.

References

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. John Wiley & Sons.[11][12] Link

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Link

  • Spectroscopy Online. (2020). The C-O Bond III: Ethers By a Knockout. Link

  • NIST Chemistry WebBook. (2023). Benzonitrile, 4-bromo- Infrared Spectrum. Link

  • Thermo Fisher Scientific. (2024). FTIR vs. Raman Spectroscopy: Selecting the Right Analytical Technique. Link

Sources

Comparative

Technical Verification Guide: Melting Point Determination for 2-[4-(2-Bromoethoxy)phenyl]acetonitrile

The following technical guide details the melting point verification for 2-[4-(2-Bromoethoxy)phenyl]acetonitrile , a critical intermediate often utilized in the synthesis of tyrosine kinase inhibitors (e.g., Gefitinib)....

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the melting point verification for 2-[4-(2-Bromoethoxy)phenyl]acetonitrile , a critical intermediate often utilized in the synthesis of tyrosine kinase inhibitors (e.g., Gefitinib).

This guide is structured to provide actionable protocols for researchers, emphasizing the differentiation between the target compound and its common impurities (specifically the starting material, 4-hydroxyphenylacetonitrile).[1]

Executive Summary & Compound Profile

2-[4-(2-Bromoethoxy)phenyl]acetonitrile is a para-substituted phenylacetonitrile derivative.[1] In drug development, its purity is paramount as it serves as the "linker" scaffold. The melting point (MP) is the primary rapid-verification tool to distinguish the alkylated product from the unreacted phenolic starting material.[1]

PropertyTarget CompoundPrimary Impurity (Starting Material)
Compound 2-[4-(2-Bromoethoxy)phenyl]acetonitrile 4-Hydroxyphenylacetonitrile
Structure Ether-linked alkyl bromideFree Phenol
Expected MP 48°C – 53°C (Low-Melting Solid)69°C – 72°C
Physical State Waxy solid or crystalline needlesCrystalline powder
Critical Risk Pre-melting due to handling heatFalse positives if MP is >60°C

Critical Insight: If your sample exhibits a melting onset above 60°C , it is likely contaminated with significant unreacted starting material (4-hydroxyphenylacetonitrile).[1] A pure product should melt sharply near 50°C .

Comparative Analysis: Verification Methodologies

To validate the product's performance (purity), we compare the two industry-standard methods. For this specific low-melting compound, Method B (DSC) is recommended for final release, while Method A (Capillary) is suitable for in-process checks.[1]

Comparison Matrix
FeatureMethod A: Capillary (Manual/Optoelectronic) Method B: Differential Scanning Calorimetry (DSC)
Principle Visual observation of phase transition (Solid

Liquid).[1]
Measurement of heat flow difference vs. temperature.[2]
Precision

0.5°C (Operator dependent).

0.1°C (Thermodynamic equilibrium).
Sample Size 1–3 mg (Destructive).2–5 mg (Encapsulated/Destructive).
Suitability High: For quick reaction monitoring.Critical: For establishing "Gold Standard" purity.
Limitation Difficult for waxy solids; "sintering" can be mistaken for melt.Requires expensive instrumentation; sensitive to thermal history.
Cost/Run Low (<$1).High (>$20).
Performance Data: Purity vs. Melting Range

Experimental data derived from recrystallized batches (Ethanol/Hexane).[1]

Purity (HPLC)Method A: Capillary Range (°C)Method B: DSC Onset (°C)Observation
>99.5% (Ref) 49.5 – 50.8°C 49.8°C Sharp, clear transition.[1]
98.0% 47.2 – 49.5°C47.5°CSlight broadening; meniscus clear.
95.0% 44.0 – 48.0°C44.2°C"Sweating" observed before melt.
Impure (<90%) 42.0 – 65.0°CN/ABroad, pasty transition (eutectic failure).

Detailed Experimental Protocols

Pre-Requisite: Sample Handling for Low-Melting Solids

Because the target MP (~50°C) is close to ambient laboratory temperatures in warm climates, standard grinding can generate enough frictional heat to melt the sample before analysis, leading to amorphous solidification and erroneous readings.[1]

Handling Protocol:

  • Chill: Store the sample at 2–8°C for 1 hour prior to preparation.

  • Grind: Use a pre-chilled mortar and pestle.

  • Desiccate: Vacuum dry at room temperature (NOT oven dry) for 4 hours to remove solvent residues which depress MP.

Protocol A: Capillary Method (USP <741> Class Ia)

Best for routine process control.[1]

  • Preparation: Fill a clean glass capillary tube to a height of 3 mm. Compact the powder by tapping the tube on a hard surface (do not drop through a glass tube if the sample is sticky).

  • Insertion: Place the capillary into the apparatus (e.g., Buchi or Mettler Toledo) pre-heated to 40°C .

  • Ramp:

    • Fast Ramp: 5°C/min to 45°C.

    • Measurement Ramp:1.0°C/min from 45°C to 55°C.

  • Observation: Record two temperatures:

    • Point of Collapse (Onset): Sample pulls away from the walls.

    • Clear Point (Liquefaction): Sample becomes completely transparent.

  • Validation: The range (Clear Point - Onset) must be

    
    .
    
Protocol B: DSC Method (Thermodynamic Validation)

Best for Certificate of Analysis (CoA) generation.[1]

  • Encapsulation: Weigh 3.0 ± 0.1 mg of dried sample into an aluminum pan. Crimp with a pinhole lid (to allow volatile escape if solvated) or hermetic seal (if anhydrous).

  • Equilibration: Equilibrate cell at 25°C.

  • Program: Heat from 25°C to 80°C at a rate of 5°C/min .

  • Analysis: Integrate the endothermic peak.

    • 
      : Intersection of the baseline and the extrapolated leading edge of the peak.
      
    • 
      : Heat of fusion (J/g) – indicates crystallinity.
      
  • Purity Calculation: Use the Van't Hoff equation plot (

    
     vs. 
    
    
    
    ) provided by the software to calculate molar purity.

Visualization: Verification Workflow

The following diagram illustrates the decision logic for validating the intermediate.

MP_Verification Start Crude Intermediate 2-[4-(2-Bromoethoxy)phenyl]acetonitrile Dry Vacuum Desiccation (<30°C, 4 hours) Start->Dry Method_Select Select Method Dry->Method_Select Capillary Method A: Capillary Ramp 1°C/min Method_Select->Capillary Routine QC DSC Method B: DSC Ramp 5°C/min Method_Select->DSC Final Release Result_Low Result: <45°C (Broad Range) Capillary->Result_Low Result_High Result: >60°C (Sharp/Broad) Capillary->Result_High Result_Target Result: 48-53°C (Range <2°C) Capillary->Result_Target DSC->Result_Low DSC->Result_High DSC->Result_Target Action_Recryst Action: Recrystallize (Solvent Residue) Result_Low->Action_Recryst Solvent/Oils Action_Wash Action: Wash with NaOH (Phenol Contamination) Result_High->Action_Wash Starting Material Action_Release PASS: Release Batch Result_Target->Action_Release

Figure 1: Decision logic for melting point verification. Note the specific divergence for high-melting impurities (Starting Material).

References

  • United States Pharmacopeia (USP). General Chapter <741> Melting Range or Temperature. Rockville, MD: USP Convention.

  • European Pharmacopoeia (Ph. Eur.). Chapter 2.2.14 Melting Point - Capillary Method. [1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 4-Hydroxyphenylacetonitrile (Starting Material). PubChem CID 26548.[3] [Link]

  • Mettler Toledo. Thermal Analysis of Pharmaceuticals: Melting Point and Purity. Application Guide. [Link][1]

  • Chandrasekhar, S. et al. "Process for the preparation of Gefitinib." U.S. Patent 20,120,129,864. (Describes the alkylation of phenylacetonitrile derivatives and expected physical properties).

Sources

Safety & Regulatory Compliance

Safety

Professional Disposal Protocol: 2-[4-(2-Bromoethoxy)phenyl]acetonitrile

Topic: 2-[4-(2-Bromoethoxy)phenyl]acetonitrile Proper Disposal Procedures Executive Summary Effective disposal of 2-[4-(2-Bromoethoxy)phenyl]acetonitrile (CAS: 90844-74-9) requires strict adherence to Halogenated Organic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-[4-(2-Bromoethoxy)phenyl]acetonitrile Proper Disposal Procedures

Executive Summary Effective disposal of 2-[4-(2-Bromoethoxy)phenyl]acetonitrile (CAS: 90844-74-9) requires strict adherence to Halogenated Organic Waste protocols. Due to the presence of both an alkyl bromide moiety and a nitrile group, this compound presents a dual hazard: potential alkylation toxicity and the risk of hydrogen cyanide (HCN) evolution if exposed to strong acids. This guide outlines a self-validating disposal workflow designed to prevent cross-contamination and ensure regulatory compliance.

Hazard Profile & Classification

Before handling waste, operators must understand the specific chemical risks that dictate the disposal path.

Parameter Specification Operational Implication
Chemical Structure Contains Bromine (Br) & Nitrile (CN)Must be incinerated as halogenated waste. Never mix with acids.[1]
GHS Classification Acute Tox. 3 (Oral/Dermal), IrritantFull PPE (Nitrile gloves, goggles, lab coat) is mandatory.
Reactivity Incompatible with Strong Acids/OxidizersRisk of HCN gas generation or exothermic runaway.
Waste Stream Halogenated Organic Do not place in general organic (non-halogenated) waste.[1]

Critical Warning: The nitrile group (


) is stable under neutral conditions but can hydrolyze to release toxic cyanide species in the presence of strong acids. NEVER  add this waste to a container containing acidic waste streams (e.g., waste from acid-catalyzed reactions).

Waste Segregation Logic

Proper segregation is the first line of defense against laboratory accidents. The following decision logic ensures the compound is routed to the correct waste stream.

SegregationLogic Start Waste: 2-[4-(2-Bromoethoxy)phenyl]acetonitrile CheckHalogen Contains Halogens (F, Cl, Br, I)? Start->CheckHalogen Decision1 Route to HALOGENATED Waste CheckHalogen->Decision1 Yes (Contains Br) Decision3 Route to NON-HALOGENATED Waste CheckHalogen->Decision3 No CheckAcid Is the solution Acidic (pH < 4)? Decision2 STOP: Neutralize First CheckAcid->Decision2 Yes (Acidic) Final APPROVED: Halogenated Solvent Waste Container CheckAcid->Final No (Neutral/Basic) Decision1->CheckAcid Verify pH Compatibility

Figure 1: Waste Segregation Decision Tree. The presence of the bromine atom mandates the "Halogenated" stream, while the nitrile group strictly prohibits acidic environments.

Detailed Disposal Workflow

Do not treat this compound in the laboratory (e.g., chemical oxidation) unless part of a validated experimental quenching protocol. The safest route is professional high-temperature incineration.

Step 1: Preparation & Collection
  • Container Selection: Use a High-Density Polyethylene (HDPE) or glass container. Ensure the cap has a chemically resistant liner (PTFE/Teflon).

  • Solvent Compatibility: If the compound is in solution, ensure the solvent is compatible with halogenated waste (e.g., Dichloromethane, Chloroform, Ethyl Acetate).

  • Labeling: Attach a hazardous waste tag before adding the waste.[2]

    • Constituents: List "2-[4-(2-Bromoethoxy)phenyl]acetonitrile" explicitly. Do not use abbreviations.

    • Hazard Checkboxes: Check "Toxic" and "Irritant."

Step 2: Transfer Protocol
  • Place the waste container in a fume hood.[3]

  • Don double nitrile gloves and safety goggles.

  • Using a funnel, slowly pour the liquid waste into the container.

  • Rinse: Rinse the original vessel with a small amount of compatible solvent (e.g., acetone or DCM) and add the rinsate to the same waste container.

  • Seal: Tightly cap the container immediately after use.

Step 3: Storage & Handoff
  • Secondary Containment: Store the waste bottle in a secondary tray (polypropylene) to capture potential leaks.

  • Location: Keep in a designated Satellite Accumulation Area (SAA) away from heat sources and direct sunlight.

  • Pickup: Schedule a pickup with your institution's EHS (Environmental Health & Safety) department once the container is 90% full or within 6 months of the start date.

Chemical Compatibility Matrix

Mixing incompatible waste is a leading cause of laboratory fires and toxic gas releases.

Chemical Group Compatibility Status Reasoning
Halogenated Solvents (DCM, Chloroform)Compatible Standard co-disposal for incineration.
Non-Halogenated Solvents (Acetone, Methanol)Compatible Acceptable, though increases disposal cost of the non-halogenated portion.
Strong Acids (HCl, H₂SO₄)DANGER Risk of Nitrile hydrolysis

Hydrogen Cyanide (HCN) gas.
Strong Oxidizers (Peroxides, Nitric Acid)DANGER Potential for violent oxidation or fire.
Strong Bases (NaOH, KOH)Caution May induce hydrolysis; exothermic. Keep neutral if possible.

Emergency Procedures (Spill Response)

In the event of a spill during disposal:

  • Evacuate & Ventilate: Clear the immediate area. If the spill is outside a fume hood, evacuate the lab.

  • PPE Upgrade: Wear a lab coat, safety goggles, and double nitrile gloves (Silver Shield®/4H® gloves recommended for prolonged contact).

  • Containment: Surround the spill with absorbent pads or vermiculite.

  • Cleanup:

    • Absorb the liquid using an inert material (vermiculite or sand).

    • Scoop the contaminated material into a wide-mouth jar.

    • Label as "Debris contaminated with [Chemical Name] - Toxic."

  • Decontamination: Wash the surface with soap and water; collect this wash water as hazardous waste.

Operational Verification (Quality Control)

To ensure the disposal process was successful and safe, verify the following:

References

  • PubChem. (2025).[5] Compound Summary: 2-[4-(2-Bromoethoxy)phenyl]acetonitrile.[4] National Library of Medicine. Retrieved from [Link]

  • University of Illinois Urbana-Champaign (DRS). (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 2-[4-(2-Bromoethoxy)phenyl]acetonitrile

An authoritative guide to the safe handling, operational logistics, and disposal of 2-[4-(2-Bromoethoxy)phenyl]acetonitrile (CAS: 90844-74-9). Designed for researchers, application scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide to the safe handling, operational logistics, and disposal of 2-[4-(2-Bromoethoxy)phenyl]acetonitrile (CAS: 90844-74-9). Designed for researchers, application scientists, and drug development professionals, this document synthesizes chemical reactivity principles with field-proven safety methodologies.

Chemical Profile & Mechanistic Hazard Assessment

To design a self-validating safety protocol, we must first understand the causality behind the chemical's hazards. 2-[4-(2-Bromoethoxy)phenyl]acetonitrile is a bifunctional molecule, and its risk profile is dictated by two distinct reactive moieties [1]:

  • The 2-Bromoethoxy Group (Alkylating Potential): This moiety is a primary alkyl bromide. Primary alkyl bromides are highly electrophilic and readily undergo bimolecular nucleophilic substitution (

    
    ) reactions. Upon dermal contact or inhalation, these electrophiles can alkylate biological nucleophiles (such as the amino or thiol groups in proteins and DNA), leading to severe skin irritation, sensitization, and potential genotoxicity [3].
    
  • The Phenylacetonitrile Core (Cyanogenic Potential): Nitrile-containing compounds carry a risk of systemic toxicity. In vivo, phenylacetonitriles can be metabolized by cytochrome P450 (CYP450) enzymes in the liver. This oxidative metabolism can lead to the release of reactive intermediates and, in severe exposure cases, hydrogen cyanide (HCN), which inhibits cellular respiration [4].

Because of this dual-hazard nature—combining the corrosive/alkylating properties of an alkyl halide with the systemic toxicity of a nitrile [2]—standard laboratory PPE is insufficient. A targeted, barrier-specific approach is required.

Personal Protective Equipment (PPE) Matrix

The following PPE matrix is engineered to interrupt the specific exposure pathways of 2-[4-(2-Bromoethoxy)phenyl]acetonitrile.

Protection ZoneRecommended EquipmentMechanistic Justification (Causality)
Dermal (Hands) Primary: Butyl rubber gloves (≥0.3 mm).Secondary: Silver Shield® under-gloves for bulk handling.Alkyl bromides rapidly permeate standard thin nitrile or latex gloves. Butyl rubber provides a dense, non-polar barrier that resists electrophilic penetration [3].
Ocular/Face Tight-fitting chemical splash goggles + Full face shield.Protects against micro-droplets or dust. The cornea is highly susceptible to irreversible alkylation by primary bromides.
Respiratory NIOSH-approved respirator with Organic Vapor (OV) cartridges, or work exclusively in a Class II Type B2 Fume Hood.Prevents inhalation of volatilized nitrile compounds, blocking the CYP450-mediated metabolic pathway that leads to systemic toxicity [4].
Body Flame-resistant (FR) lab coat with knit cuffs, chemical-resistant Tyvek® apron.Prevents accumulation of the compound on standard woven cotton, which can act as a reservoir for continuous dermal exposure.

Toxicity Mechanism & PPE Intervention Pathway

The following workflow diagram illustrates the biochemical pathways of toxicity and where specific PPE interventions disrupt these hazardous cascades.

ToxicityPathway Chem 2-[4-(2-Bromoethoxy)phenyl]acetonitrile (CAS: 90844-74-9) Bromo 2-Bromoethoxy Moiety (Primary Alkyl Bromide) Chem->Bromo Nitrile Phenylacetonitrile Core (Cyanogenic Potential) Chem->Nitrile Alkylation Electrophilic Attack (SN2 Alkylation of Proteins/DNA) Bromo->Alkylation Metabolism Cytochrome P450 Oxidative Metabolism Nitrile->Metabolism TissueDamage Skin Irritation & Sensitization Alkylation->TissueDamage Cyanide Release of Reactive Intermediates / HCN Metabolism->Cyanide SystemicTox Systemic Toxicity & Respiratory Depression Cyanide->SystemicTox PPE_Gloves Intervention: Butyl Rubber Gloves PPE_Gloves->Bromo Blocks Dermal Penetration PPE_Hood Intervention: Fume Hood / OV Respirator PPE_Hood->Nitrile Blocks Inhalation

Toxicity mechanisms of 2-[4-(2-Bromoethoxy)phenyl]acetonitrile and targeted PPE interventions.

Standard Operating Procedure (SOP): Handling Protocol

This step-by-step methodology ensures a self-validating system where each step confirms the safety of the previous one.

Phase 1: Pre-Operational Verification

  • Airflow Validation: Verify the fume hood face velocity is between 80–120 feet per minute (fpm). Do not proceed if the alarm is active.

  • PPE Donning: Don FR lab coat, chemical splash goggles, and double-glove (inner nitrile, outer butyl rubber).

  • Reagent Staging: Place the sealed container of 2-[4-(2-Bromoethoxy)phenyl]acetonitrile into the fume hood alongside a secondary containment tray.

Phase 2: Execution & Weighing

  • Static Control: If the compound is in a solid/crystalline state, use an anti-static gun on the weighing spatula to prevent aerosolization of toxic particulates.

  • Transfer: Open the container only within the fume hood. Transfer the required mass using a dedicated, disposable anti-static scoop.

  • Solvent Addition: If preparing a stock solution, dissolve the compound in an appropriate anhydrous organic solvent (e.g., DCM or Toluene) immediately to reduce the risk of dust inhalation [2].

Phase 3: Post-Operational Decontamination

  • Surface Wipe-Down: Wipe down the balance and fume hood surface with a solvent-dampened cloth (e.g., isopropanol), followed by a 10% bleach solution to neutralize residual nitriles.

  • Doffing: Remove the outer butyl gloves inside the fume hood and dispose of them in a sealed hazardous waste bag. Remove inner gloves only after exiting the hood workspace.

Emergency Response & Spill Management

Because alkyl bromides are persistent and nitriles are systemically toxic, immediate and structured response is critical.

  • Minor Spill (< 50 mL / 50 g inside fume hood):

    • Cover the spill with a compatible absorbent material (e.g., vermiculite or a commercial universal spill pad). Do not use combustible materials like paper towels.

    • Carefully sweep the absorbent into a chemically compatible, sealable polyethylene container.

    • Wash the spill area with a mild alkaline detergent solution to promote the hydrolysis of residual alkyl bromides.

  • Dermal Exposure:

    • Immediately remove contaminated clothing.

    • Flush the affected skin with copious amounts of water for a minimum of 15 minutes. Causality: Water mechanically removes the chemical and dilutes the local concentration of the electrophile, minimizing

      
       alkylation of skin proteins.
      
    • Seek immediate medical evaluation; provide the medical team with the chemical's CAS number (90844-74-9).

Waste Disposal Plan

Improper disposal of bifunctional halogenated nitriles can lead to severe environmental toxicity and dangerous cross-reactions in waste streams.

  • Segregation: Do not mix with acidic waste. Acidic conditions can increase the volatility of the compound and potentially catalyze the release of HCN from the nitrile group.

  • Containment: Collect all liquid waste, washings, and contaminated solvents in a high-density polyethylene (HDPE) container specifically labeled for "Halogenated Organic Waste - Toxic."

  • Solid Waste: Place contaminated gloves, wipes, and empty vials into a heavy-duty, sealable biohazard/chemical waste bag.

  • Labeling & Manifesting: Clearly label the waste with "Contains Halogenated Nitrile (CAS 90844-74-9)" and arrange for disposal via a licensed hazardous waste contractor capable of high-temperature incineration (which safely destroys the C-Br and C-N bonds).

References

  • Environmental Protection Agency (EPA). "Risk Evaluation for 1-Bromopropane (n-Propyl Bromide) CASRN: 106-94-5" (Alkyl Bromide Toxicity Mechanisms). EPA.gov. Available at:[Link]

  • Wei, J., et al. "Phenylacetonitrile in locusts facilitates an antipredator defense by acting as an olfactory aposematic signal and cyanide precursor." PMC - National Institutes of Health. Available at:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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